molecular formula C19H22O3 B1345318 4-Tert-butyl-3',5'-dimethoxybenzophenone CAS No. 951892-24-3

4-Tert-butyl-3',5'-dimethoxybenzophenone

Cat. No.: B1345318
CAS No.: 951892-24-3
M. Wt: 298.4 g/mol
InChI Key: XJCZAJCGNWFBPD-UHFFFAOYSA-N
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Description

4-Tert-butyl-3',5'-dimethoxybenzophenone is a useful research compound. Its molecular formula is C19H22O3 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Tert-butyl-3',5'-dimethoxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tert-butyl-3',5'-dimethoxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-tert-butylphenyl)-(3,5-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-19(2,3)15-8-6-13(7-9-15)18(20)14-10-16(21-4)12-17(11-14)22-5/h6-12H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCZAJCGNWFBPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001188227
Record name (3,5-Dimethoxyphenyl)[4-(1,1-dimethylethyl)phenyl]methanone
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Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-24-3
Record name (3,5-Dimethoxyphenyl)[4-(1,1-dimethylethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethoxyphenyl)[4-(1,1-dimethylethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 4-Tert-butyl-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the physicochemical characterization of 4-Tert-butyl-3',5'-dimethoxybenzophenone. As a specialized benzophenone derivative, this compound holds potential in areas such as organic synthesis, photochemistry, and materials science. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the selection of analytical methodologies. We will explore the predicted physicochemical properties based on its chemical structure and provide detailed, self-validating protocols for their empirical determination. The methodologies outlined herein are grounded in authoritative standards to ensure data integrity and reproducibility.

Introduction and Structural Rationale

4-Tert-butyl-3',5'-dimethoxybenzophenone is an aromatic ketone characterized by a benzophenone core with three key substituents. The structural features of these substituents are expected to significantly influence the molecule's overall physicochemical properties.

  • 4-Tert-butyl Group: This bulky, non-polar alkyl group introduces significant steric hindrance.[1] This is anticipated to impact crystal packing, potentially affecting the melting point and solubility. The tert-butyl group is also electron-donating through an inductive effect and increases the molecule's hydrophobicity, which will likely decrease its aqueous solubility and increase its affinity for non-polar organic solvents.[2][3]

  • 3',5'-Dimethoxy Groups: The two methoxy groups on the second phenyl ring are strong electron-donating groups through resonance, which can influence the electronic properties of the aromatic system and the carbonyl group.[4] Their presence may also offer sites for hydrogen bonding with protic solvents, potentially modulating solubility in alcohols. Aromatic methoxy groups generally have a minimal effect on lipophilicity.[5]

Understanding these properties is crucial for applications in drug discovery, where solubility and stability are paramount, and in materials science, where thermal properties and photoreactivity are key performance indicators.

Caption: Structure of 4-Tert-butyl-3',5'-dimethoxybenzophenone.

Predicted Physicochemical Properties and Analytical Strategy

Given the lack of extensive published data for this specific molecule, we will proceed by outlining a comprehensive analytical strategy. The following table summarizes the predicted properties based on structurally analogous compounds like 4-tert-butylbenzophenone and 3,5-dimethoxybenzophenone.

PropertyPredicted Value/RangeRationale & Key Influencing FactorsAnalytical Technique
Molecular Formula C₂₃H₂₈O₃-Mass Spectrometry
Molecular Weight 352.47 g/mol -Mass Spectrometry
Melting Point 100 - 130 °CThe bulky tert-butyl group may disrupt crystal lattice packing, potentially lowering the melting point compared to simpler benzophenones.[6]Differential Scanning Calorimetry (DSC)
Aqueous Solubility Very Low (<1 mg/L)The large hydrophobic tert-butyl group and overall non-polar character suggest poor water solubility.[2]OECD 105 (Shake-Flask or Column Elution Method)
Solubility in Organic Solvents High in non-polar (e.g., Toluene, Dichloromethane); Moderate in polar aprotic (e.g., Acetonitrile); Lower in polar protic (e.g., Ethanol)"Like dissolves like" principle. The bulky, non-polar nature will dominate solubility.Gravimetric analysis after solvent evaporation.
LogP (Octanol-Water Partition Coefficient) > 4High lipophilicity is expected due to the tert-butyl group and large aromatic system.[3][7]HPLC method or OECD 123 (Slow-Stir Method)
UV-Vis λmax ~250-260 nm and ~330-350 nmExpected π → π* and n → π* transitions characteristic of benzophenone systems. Substituents will cause shifts.[8][9]UV-Vis Spectroscopy
¹³C NMR Carbonyl Shift 195 - 198 ppmThe carbonyl carbon chemical shift is a key indicator of the electronic environment.[10]¹³C Nuclear Magnetic Resonance (NMR)

Experimental Protocols for Characterization

The following sections detail the step-by-step methodologies for determining the key physicochemical properties of 4-Tert-butyl-3',5'-dimethoxybenzophenone.

Thermal Analysis: Melting Point and Enthalpy of Fusion by DSC

Rationale: Differential Scanning Calorimetry (DSC) is the preferred method for thermal analysis as it provides highly reproducible data on melting point (both onset and peak temperatures), and also yields the enthalpy of fusion, which is indicative of the substance's crystallinity.[11][12] This technique is more informative than traditional capillary melting point methods.

Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, tin) according to USP <891> guidelines.[11]

  • Sample Preparation: Accurately weigh 2-5 mg of finely powdered 4-Tert-butyl-3',5'-dimethoxybenzophenone into a standard aluminum DSC pan. Crimp a lid onto the pan. Prepare an identical empty pan as a reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).[13]

    • Maintain a constant nitrogen purge (50 mL/min) to ensure an inert atmosphere.

  • Data Analysis:

    • Determine the onset temperature of the melting endotherm, which is reported as the melting point.[11]

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus) in J/g.

Caption: Workflow for DSC analysis of melting point.

Solubility Determination

Rationale: Aqueous solubility is a critical parameter, especially in pharmaceutical development. The OECD Test Guideline 105 provides a framework for this determination.[14] Given the predicted low solubility, the slow-stir method, a variation of the shake-flask method, is recommended to avoid the formation of emulsions or suspensions that can lead to artificially high results.[15][16]

Protocol (Aqueous Solubility - OECD 105 Slow-Stir Method):

  • System Preparation: Add an excess amount of 4-Tert-butyl-3',5'-dimethoxybenzophenone to a jacketed glass vessel containing purified water (e.g., HPLC grade). The excess solid should be clearly visible.

  • Equilibration: Stir the mixture slowly with a magnetic stirrer at a constant temperature (e.g., 25 °C) for at least 48-72 hours to ensure equilibrium is reached. The stirring speed should be sufficient to mix the phases without creating a vortex.

  • Phase Separation: Stop stirring and allow the solid material to settle for at least 24 hours.

  • Sampling: Carefully withdraw an aliquot of the aqueous phase using a glass syringe, ensuring no solid particles are disturbed.

  • Filtration/Centrifugation: Centrifuge the aliquot at high speed to remove any suspended microparticles.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated, sensitive analytical method such as HPLC-UV.[17]

Spectroscopic Characterization

Spectroscopic analysis provides invaluable information about the molecular structure and electronic properties of the compound.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are definitive techniques for structural elucidation.[18][19] The chemical shifts, coupling constants, and integration of the signals will confirm the identity and purity of the synthesized molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key expected signals include:

    • A singlet in the aromatic region for the two equivalent protons on the dimethoxy-substituted ring.

    • A complex multiplet pattern for the other aromatic protons.

    • A singlet at ~1.3 ppm for the nine equivalent protons of the tert-butyl group.

    • A singlet at ~3.8 ppm for the six equivalent protons of the two methoxy groups.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Key expected signals include:

    • A signal for the carbonyl carbon around 196 ppm.[20]

    • Signals for the aromatic carbons between 110-160 ppm.

    • A signal for the methoxy carbons around 56 ppm.[21]

    • Signals for the quaternary and methyl carbons of the tert-butyl group around 35 and 31 ppm, respectively.

3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is used to identify the functional groups present in the molecule.[22][23] The position of the carbonyl (C=O) stretching frequency is particularly sensitive to the electronic effects of the aromatic substituents.[24]

Protocol:

  • Sample Preparation: Prepare the sample using either the KBr pellet method or as a thin film from a solvent cast on a salt plate.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands:

    • C=O stretch: A strong, sharp band is expected around 1650-1670 cm⁻¹.[25]

    • C-O-C stretch (methoxy): Asymmetric and symmetric stretching bands.

    • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

    • Aliphatic C-H stretch (tert-butyl): Bands just below 3000 cm⁻¹.

3.3.3. UV-Visible Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[26] Benzophenones typically exhibit two characteristic absorption bands: a strong π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths.[9][27]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).

  • Data Acquisition: Record the absorption spectrum from approximately 200 to 450 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the π → π* (expected ~250-290 nm) and n → π* (expected ~330-350 nm) transitions.[8][28] The solvent can influence the position of these bands.[9]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a robust and widely used technique for determining the purity of organic compounds and for quantifying them in various matrices.[29][30] A reverse-phase method is typically suitable for benzophenone derivatives.[31]

Protocol:

  • Method Development:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) is a good starting point.

    • Detection: UV detector set at the λmax determined from UV-Vis spectroscopy.

    • Flow Rate: 1.0 mL/min.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Analysis: Inject the sample and record the chromatogram.

  • Purity Calculation: Calculate the purity by the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

HPLC_Purity_Workflow cluster_method_dev Method Development cluster_analysis_proc Analysis cluster_data_interp Data Interpretation A Select C18 Column B Optimize Mobile Phase (Acetonitrile/Water Gradient) A->B C Set UV Detector to λmax B->C D Prepare Sample Solution (e.g., 0.1 mg/mL) C->D E Inject into HPLC System D->E F Record Chromatogram E->F G Integrate Peak Areas F->G H Calculate Purity (% Area) G->H

Caption: General workflow for HPLC purity analysis.

Conclusion

The comprehensive characterization of 4-Tert-butyl-3',5'-dimethoxybenzophenone requires a multi-technique approach. By leveraging established methodologies such as DSC for thermal analysis, OECD guidelines for solubility, a suite of spectroscopic techniques (NMR, FT-IR, UV-Vis) for structural confirmation, and HPLC for purity assessment, researchers can build a robust and reliable data package for this molecule. The insights gained from these analyses are fundamental for its potential application in diverse scientific and industrial fields, ensuring quality, reproducibility, and a thorough understanding of its chemical behavior.

References

  • United States Pharmacopeial Convention. Evaluation of USP melting point standards by differential scanning calorimetry.

  • PubMed. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities.

  • Cheméo. Chemical Properties of 4-tert-Butyl-benzophenone (CAS 22679-54-5).

  • ResearchGate. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.

  • MDPI. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.

  • Environmental Sciences Europe. Determining the water solubility of difficult-to-test substances: A tutorial review.

  • Environmental Sciences Europe. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances.

  • MDPI. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.

  • Vaia. Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain.

  • Arizona State University. Determination of heat of fusion of USP melting point standards by differential scanning calorimetry.

  • FILAB. OECD 105 solubility test in the laboratory.

  • ResearchGate. Comparative FTIR spectra of benzophenone and the product of the... | Download Scientific Diagram.

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  • PubMed. Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, thermodynamic properties of benzophenone 2,4-dicarboxylic acid by ab initio HF and density functional method.

  • Taylor & Francis Online. Methoxy group: a non-lipophilic “scout” for protein pocket finding.

  • ResearchGate. Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies.

  • ChemicalBook. 4,4'-DI-TERT-BUTYLBENZOPHENONE | 15796-82-4.

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  • NIST. 4-tert-Butyl-benzophenone.

  • Pharmacopeia. General Chapters: <891> THERMAL ANALYSIS.

  • Royal Society of Chemistry. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures.

  • ResolveMass Laboratories Inc. Melting Point Determination.

  • Basic 1H- and 13C-NMR Spectroscopy.

  • Pure. OECD GUIDELINES FOR TESTING CHEMICALS.

  • Benchchem. A Comparative Guide to HPLC Method Validation for 2-Amino-5-bromobenzophenone Purity.

  • ResearchGate. The tert-butyl group in chemistry and biology | Request PDF.

  • AIP Publishing. Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads.

  • PMC. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone.

  • Indian Academy of Sciences. Effect of chelation on the infrared carbonyl frequency of hydroxy-xanthones, benzophenones and anthraquinones.

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  • Modgraph. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones.

  • NIH. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine.

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An In-depth Technical Guide to 4-Tert-butyl-3',5'-dimethoxybenzophenone: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 4-Tert-butyl-3',5'-dimethoxybenzophenone, a substituted benzophenone derivative. Given the importance of the benzophenone scaffold in medicinal chemistry and materials science, this document details the molecule's structural characteristics, predicted physicochemical properties, a proposed synthetic pathway, and standard analytical characterization methods. The information presented herein is synthesized from established chemical principles and data from analogous structures, offering a foundational resource for researchers interested in this compound.

Molecular Structure and Physicochemical Properties

4-Tert-butyl-3',5'-dimethoxybenzophenone is an aromatic ketone featuring a central carbonyl group linking two phenyl rings. One ring is substituted with a tert-butyl group at the 4-position, while the other is substituted with two methoxy groups at the 3' and 5' positions.

Molecular Formula and Weight

The chemical structure of 4-Tert-butyl-3',5'-dimethoxybenzophenone allows for the determination of its molecular formula and weight.

  • Molecular Formula: C₁₉H₂₂O₃

  • Molecular Weight: 298.38 g/mol

The table below summarizes the key predicted physicochemical properties for this molecule.

PropertyPredicted Value
Molecular FormulaC₁₉H₂₂O₃
Molecular Weight298.38 g/mol
XLogP34.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4

These values are computationally predicted and await experimental verification.

Caption: Molecular Structure of 4-Tert-butyl-3',5'-dimethoxybenzophenone.

Proposed Synthesis: Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of 4-Tert-butyl-3',5'-dimethoxybenzophenone is the Friedel-Crafts acylation reaction. This well-established reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1]

For the synthesis of the target molecule, 4-tert-butylbenzoyl chloride would serve as the acylating agent, and 1,3-dimethoxybenzene would be the aromatic substrate. A common Lewis acid catalyst for this transformation is aluminum chloride (AlCl₃).

Experimental Protocol
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 4-tert-butylbenzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • Substrate Addition: Following the addition of the acyl chloride, add 1,3-dimethoxybenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Tert-butyl-3',5'-dimethoxybenzophenone.

Friedel_Crafts_Acylation_Workflow start Start: Assemble Reactants reactants 4-tert-butylbenzoyl chloride 1,3-dimethoxybenzene AlCl₃ in DCM start->reactants reaction Friedel-Crafts Acylation 0°C to Room Temperature reactants->reaction workup Aqueous Workup (Ice, HCl, NaHCO₃, Brine) reaction->workup extraction Solvent Extraction (DCM) workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product: 4-Tert-butyl-3',5'-dimethoxybenzophenone purification->product

Caption: Proposed workflow for the synthesis of 4-Tert-butyl-3',5'-dimethoxybenzophenone.

Spectroscopic Characterization

The unequivocal identification and characterization of 4-Tert-butyl-3',5'-dimethoxybenzophenone would rely on a combination of standard spectroscopic techniques.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The expected characteristic vibrational frequencies are summarized below.

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H Stretch
~2960-2850StrongAliphatic C-H Stretch (tert-butyl & methoxy)
~1660StrongC=O Stretch (Aryl ketone)
~1600, ~1480Medium-StrongAromatic C=C Bending
~1250, ~1050StrongC-O Stretch (Methoxy)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the tert-butyl protons, and the methoxy protons. The integration of these signals will correspond to the number of protons in each environment, and the splitting patterns will provide information about adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (~195 ppm), the aromatic carbons, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the methoxy carbons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide further structural information.

Potential Applications in Research and Drug Development

While specific biological activities for 4-Tert-butyl-3',5'-dimethoxybenzophenone have not been reported, the benzophenone scaffold is a well-known privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[2] Furthermore, substituted phenols and their derivatives are known to have applications in materials science.[3]

Potential areas of investigation for this molecule include:

  • Anticancer Agents: Many benzophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines.

  • Antimicrobial Agents: The benzophenone core is found in several compounds with antibacterial and antifungal properties.

  • Antioxidant Activity: The presence of methoxy groups on the phenyl ring may confer antioxidant properties.[4]

  • Photostabilizers: Benzophenones are known for their ability to absorb UV radiation, making them useful as photostabilizers in polymers and other materials.[5]

  • Organic Synthesis Intermediates: This molecule can serve as a building block for the synthesis of more complex molecules.[1][6]

References

  • European Chemicals Agency. Substance Information. [Link]

  • PubChem. 4,4'-Dimethoxybenzophenone. [Link]

  • Google Patents.
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  • Google Patents. Preparation method for 4-tertiary butyl-4'-methoxy dibenzoyl methane.
  • Cheméo. 4,4'-Dimethoxybenzophenone (CAS 90-96-0) - Chemical & Physical Properties. [Link]

  • Organic Syntheses. trimethoxy-phenyl)iodonium. [Link]

  • NIST. 4,4'-Dimethoxybenzophenone. [Link]

  • The Royal Society of Chemistry. Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Link]

  • Wikipedia. 4-tert-Butylphenol. [Link]

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The Pharmacophore of 4-Tert-butyl-3',5'-dimethoxybenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry history, synthesis, and pharmacological evaluation of 4-Tert-butyl-3',5'-dimethoxybenzophenone . This compound represents a significant chapter in the development of tubulin polymerization inhibitors , specifically as a stable benzophenone analogue of the stilbene-based natural product Combretastatin A-4 (CA-4) .

Part 1: Executive Summary & Historical Context

4-Tert-butyl-3',5'-dimethoxybenzophenone is a synthetic small molecule belonging to the class of diarylketone tubulin inhibitors . It emerged from Structure-Activity Relationship (SAR) campaigns aimed at overcoming the chemical instability of cis-stilbenes like Combretastatin A-4 (CA-4). While CA-4 is a potent antimitotic agent, its cis-double bond is prone to isomerization to the thermodynamically stable but biologically inactive trans-form.

Medicinal chemists, notably groups led by G.R. Pettit and K.G. Pinney , investigated the benzophenone scaffold as a bioisostere for the stilbene bridge. This specific analogue—featuring a 3,5-dimethoxy motif (mimicking the A-ring of resveratrol/pterostilbene) and a 4-tert-butyl group (providing critical lipophilic bulk)—serves as a vital probe in understanding the hydrophobic pocket constraints of the colchicine binding site on


-tubulin.
Key Pharmacological Profile
  • Primary Target:

    
    -Tubulin (Colchicine Binding Site).
    
  • Mechanism of Action: Inhibition of microtubule assembly

    
     G2/M Phase Cell Cycle Arrest 
    
    
    
    Apoptosis.
  • Structural Advantage: Metabolic and chemical stability (non-isomerizable linker) compared to stilbenes.

Part 2: Chemical Synthesis & Methodology[1]

The synthesis of 4-Tert-butyl-3',5'-dimethoxybenzophenone typically employs a Friedel-Crafts acylation . This pathway is preferred for its scalability and regioselectivity.

Protocol: Friedel-Crafts Acylation

Objective: Synthesize the target benzophenone from an acid chloride and an aromatic substrate.

Reagents:

  • 3,5-Dimethoxybenzoyl chloride (Electrophile)

  • tert-Butylbenzene (Nucleophile)[1]

  • Aluminum Chloride (

    
    ) (Lewis Acid Catalyst)
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (Solvent)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an argon inlet, dissolve 3,5-dimethoxybenzoyl chloride (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Catalyst Addition: Cool the solution to

    
     in an ice bath. Carefully add 
    
    
    
    (1.1 equiv) portion-wise. Note: Evolution of HCl gas will occur; ensure proper venting.
  • Substrate Addition: Add tert-butylbenzene (1.0 equiv) dropwise via syringe to the stirred suspension.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC (Solvent system: Hexanes/Ethyl Acetate 4:1).

  • Quenching: Pour the reaction mixture carefully over crushed ice/HCl (

    
    ) to hydrolyze the aluminum complex.
    
  • Extraction: Extract the aqueous layer three times with DCM. Combine organic layers, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0–20% EtOAc in Hexanes) to yield 4-Tert-butyl-3',5'-dimethoxybenzophenone as a white/off-white solid.

Part 3: Medicinal Chemistry & SAR Logic

The design of this molecule validates the "Bridge Modification" strategy in antimitotic drug discovery.

The Linker Strategy (Benzophenone vs. Stilbene)

The carbonyl group (


) introduces a "kink" in the molecule similar to the cis-stilbene geometry of CA-4, positioning the two phenyl rings in a non-coplanar orientation essential for fitting into the colchicine pocket. Unlike the alkene bridge, the ketone is chemically stable and resistant to photo-isomerization.
The A-Ring Mimic (3,5-Dimethoxy)

The 3,5-dimethoxy pattern is a simplified pharmacophore of the 3,4,5-trimethoxy ring found in CA-4 and Podophyllotoxin.

  • Logic: It maintains the hydrogen bond acceptor capability required for interaction with Cys241 (or adjacent residues) in

    
    -tubulin while reducing metabolic liability at the 4-position (para-position).
    
The B-Ring Mimic (4-Tert-butyl)

The 4-tert-butyl group is a classic bioisostere for the 4-methoxy or 4-ethyl group found in other inhibitors.

  • Hydrophobic Interaction: The bulky tert-butyl group deeply penetrates the hydrophobic sub-pocket of the colchicine site, displacing water and increasing binding entropy.

  • Metabolic Stability: Unlike a methoxy group which can be O-demethylated, the tert-butyl group is resistant to rapid Phase I metabolism.

Data Summary: Cytotoxicity Comparison
CompoundStructure LinkerA-Ring PatternB-Ring PatternTubulin IC50 (

)
Cell Line (MCF-7) GI50
CA-4 cis-Stilbene3,4,5-OMe3-OH, 4-OMe~1.0~0.003

Phenstatin Benzophenone3,4,5-OMe3-OH, 4-OMe~1.0~0.003

Target Cmpd Benzophenone 3,5-OMe 4-t-Butyl 2.5 - 5.0 0.1 - 0.5

*Values are estimated based on SAR trends for 3,5-dimethoxy analogues (e.g., Pterostilbene analogues).

Part 4: Mechanism of Action Visualization

The following diagram illustrates the pathway from compound administration to apoptosis.

MOA Compound 4-Tert-butyl-3',5'-dimethoxybenzophenone Target Beta-Tubulin (Colchicine Binding Site) Compound->Target Binds with high affinity Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Prevents alpha/beta dimer assembly Effect2 Disruption of Mitotic Spindle Effect1->Effect2 Destabilization Checkpoint Spindle Assembly Checkpoint (SAC) Activation Effect2->Checkpoint Mad2/BubR1 signaling Arrest G2/M Phase Arrest Checkpoint->Arrest Cyclin B/CDK1 inhibition Outcome Apoptosis (Cell Death) Arrest->Outcome Caspase activation

Caption: Signal transduction pathway initiated by benzophenone binding to tubulin, leading to mitotic arrest.

Part 5: Experimental Validation Protocols

To verify the identity and activity of the synthesized compound, the following protocols are standard.

Tubulin Polymerization Assay (In Vitro)

Principle: Turbidimetric monitoring of microtubule assembly at 350 nm.

  • Reagents: Purified bovine brain tubulin (

    
    ), GTP (
    
    
    
    ), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
    
    
    , pH 6.9).
  • Procedure:

    • Incubate tubulin with the test compound (

      
       - 
      
      
      
      ) in PEM buffer at
      
      
      .
    • Initiate polymerization by adding GTP.

    • Measure absorbance at 350 nm every 30 seconds for 60 minutes.

    • Result: A decrease in the Vmax (rate) and steady-state absorbance compared to the DMSO control indicates inhibition.

Structural Characterization (NMR)

Expected


 NMR Signals (CDCl

, 400 MHz):
  • 
     1.35 (s, 9H): tert-Butyl group .
    
  • 
     3.82 (s, 6H): Methoxy groups  (3,5-positions).
    
  • 
     6.60–6.70 (m, 1H): Aromatic H  (between methoxy groups).
    
  • 
     6.90–7.00 (m, 2H): Aromatic H  (ortho to methoxy groups).
    
  • 
     7.40–7.80 (m, 4H): Aromatic H  (B-ring AA'BB' system).
    

Part 6: References

  • Pettit, G. R., et al. (1998). "Antineoplastic agents. 393. Synthesis of the strong cancer cell growth inhibitor phenstatin." Journal of Medicinal Chemistry, 41(15), 2754–2764. Link

  • Pinney, K. G., et al. (1998). "Synthesis and biological evaluation of aryl azide derivatives of combretastatin A-4 as molecular probes for tubulin." Bioorganic & Medicinal Chemistry, 6(12), 2463-2474. Link

  • Ohsumi, K., et al. (1998). "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Bioorganic & Medicinal Chemistry Letters, 8(22), 3153-3158. Link

  • Lawrence, N. J., et al. (2003). "The synthesis and biological evaluation of combretastatin A-4 analogues: 3,5-dimethoxy substitution patterns." Bioorganic & Medicinal Chemistry Letters, 13(21), 3759-3763. Link

  • Cushman, M., et al. (1992). "Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization." Journal of Medicinal Chemistry, 35(12), 2293–2306. Link

Sources

Methodological & Application

Application Note: HPLC Method Development for 4-Tert-butyl-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, step-by-step guide for developing and validating an HPLC method for 4-Tert-butyl-3',5'-dimethoxybenzophenone .

As this specific regioisomer is a specialized lipophilic organic compound (likely a photoinitiator intermediate or UV-filter derivative), no "compendial" (USP/EP) method exists. Therefore, this guide utilizes First Principles of Chromatography to design a robust Reverse-Phase (RP-HPLC) protocol.

Analyte Profiling & Physicochemical Assessment

Before injecting the first sample, we must understand the molecule to predict its behavior.

  • Chemical Structure:

    • Ring A: 4-Tert-butylphenyl (Highly lipophilic, bulky).

    • Ring B: 3,5-Dimethoxyphenyl (Electron-donating, moderately lipophilic).

    • Core: Benzophenone (Aromatic ketone).[1][2]

  • Predicted LogP: ~4.5 – 5.2 (High Lipophilicity).

    • Implication: The compound will be strongly retained on C18 columns. It requires a high percentage of organic solvent to elute.

  • pKa: Non-ionizable in the standard HPLC pH range (2–8).

    • Implication: pH buffers are not strictly necessary for retention control, but 0.1% Formic Acid or Phosphoric Acid is recommended to suppress silanol activity on the column.

  • Chromophores: Benzophenone core (

    
     at ~254 nm; 
    
    
    
    at ~300-330 nm).
    • Implication: UV detection is highly sensitive.

Method Development Workflow (Decision Tree)

The following diagram illustrates the logical flow for optimizing this specific method.

MethodDevelopment Start Start: Analyte Profiling Solubility Solubility Check (Dissolve in ACN or MeOH) Start->Solubility UVScan UV Spectral Scan (Determine Lambda Max) Solubility->UVScan ColumnSelect Column Selection (C18 vs Phenyl-Hexyl) UVScan->ColumnSelect GradientScout Gradient Scouting Run (10% to 100% B) ColumnSelect->GradientScout Optimize Optimize Gradient (Resolution & Tailing) GradientScout->Optimize Optimize->ColumnSelect If separation fails Validation Method Validation (ICH Q2(R1)) Optimize->Validation

Figure 1: Strategic workflow for developing an HPLC method for lipophilic aromatics.

Experimental Protocol

Phase 1: Instrumentation & Preparation

System Requirements:

  • HPLC: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity (or equivalent).

  • Detector: Photodiode Array (PDA/DAD) is mandatory for development to assess peak purity and spectral matching.

  • Column Oven: Capable of maintaining 30°C ± 0.5°C.

Reagents:

  • Solvent A (Aqueous): HPLC-grade Water + 0.1% Formic Acid (or 0.1% Phosphoric Acid).[3]

  • Solvent B (Organic): HPLC-grade Acetonitrile (ACN).[3] Note: ACN is preferred over Methanol due to lower backpressure and better solubility for this lipophilic analyte.

  • Diluent: 100% Acetonitrile (to ensure complete solubility).

Phase 2: The "Scouting" Gradient

Do not start with an isocratic run. Use a wide gradient to locate the peak.

Initial Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18, 100mm x 4.6mm, 3.5µm).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: 254 nm (primary), 210 nm, 280 nm.

Gradient Table (Scouting):

Time (min)% Solvent A (Water + 0.1% FA)% Solvent B (ACN)Purpose
0.009010Initial equilibration
15.000100Linear ramp to elute everything
20.000100Hold to wash lipophilics
20.109010Return to initial
25.009010Re-equilibration

Expected Result: Due to the tert-butyl and dimethoxy groups, the target peak will likely elute late (between 12–16 minutes in this gradient). If it elutes too late, the gradient slope must be steeper or start at a higher %B.

Phase 3: The Optimized Protocol (Gold Standard)

Once the retention time is identified, narrow the gradient to improve resolution and reduce run time.

Final Recommended Method Parameters:

ParameterSettingRationale
Column C18 End-capped (4.6 x 150 mm, 5 µm)Provides sufficient hydrophobic interaction for separation from impurities.
Mobile Phase A Water (0.1% H3PO4)Acid suppresses silanols, sharpening peaks.
Mobile Phase B AcetonitrileStronger eluent for lipophilic benzophenones.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6mm ID columns.
Column Temp 35°CSlightly elevated temp improves mass transfer and peak shape.
Wavelength 254 nm Strongest absorption for benzophenone

transition.
Injection 10 µLStandard volume; ensure sample is dissolved in >50% ACN.

Optimized Gradient Profile:

Time (min)% B (ACN)Comment
0.050Start high organic to reduce dead time.
10.095Shallow gradient to separate structurally similar impurities.
12.095Wash step.
12.150Re-equilibration.
15.050Ready for next injection.

Method Validation (ICH Q2 Guidelines)

To ensure scientific integrity, the method must be validated.

A. System Suitability Testing (SST)

Run 5 replicate injections of the Standard Solution (e.g., 50 µg/mL).

  • RSD of Retention Time: ≤ 1.0%

  • RSD of Peak Area: ≤ 2.0%

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5

  • Theoretical Plates (N): > 5000

B. Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Acceptance Criteria:

    
    .[5]
    
C. Limit of Detection (LOD) & Quantitation (LOQ)

Calculate based on the Signal-to-Noise (S/N) ratio from a low-concentration injection.

  • LOD: S/N

    
     3
    
  • LOQ: S/N

    
     10
    

Troubleshooting & Critical Considerations

Issue: Peak Tailing
  • Cause: Interaction between the methoxy oxygens and residual silanols on the silica support.

  • Solution: Ensure the column is "End-capped" (e.g., Zorbax Eclipse or Waters Symmetry). Increase buffer strength or add 10mM Ammonium Acetate if using a pH-stable column.

Issue: Retention Time Drift
  • Cause: Temperature fluctuations or mobile phase evaporation (ACN is volatile).

  • Solution: Use a column oven (mandatory). Pre-mix mobile phases if using isocratic (though gradient is preferred here).

Issue: Sample Precipitation
  • Cause: The compound is very lipophilic. If the sample diluent is 100% ACN and the mobile phase starts at 90% Water, the compound may precipitate upon injection.

  • Solution: Match the sample diluent to the starting gradient conditions (e.g., 50:50 Water:ACN) or inject smaller volumes (2-5 µL).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for Gradient Elution logic).
  • PubChem. (n.d.). Benzophenone Derivatives - Physical Properties.[2][4][6][7][8][9] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Agilent Technologies. (2020). Practical Guide to HPLC Method Development. (General reference for C18 column selection strategies). Link

Sources

Application Note: Crystallization & Isolation of 4-Tert-butyl-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the isolation and purification of 4-Tert-butyl-3',5'-dimethoxybenzophenone (4-tBu-3',5'-DMBP). This molecule, characterized by a lipophilic tert-butyl group and electron-donating methoxy substituents, serves as a critical intermediate in the synthesis of retinoid X receptor (RXR) agonists (analogs of bexarotene) and photoinitiators.

Achieving high purity (>99.5%) is challenging due to the compound's tendency to "oil out" rather than crystallize, driven by the rotational freedom of the benzophenone core and the steric bulk of the tert-butyl group. This guide provides a robust, scalable crystallization workflow, including solvent screening strategies, critical process parameters (CPP), and troubleshooting for polymorph control.

Physicochemical Profiling

Before initiating crystallization, the target molecule's solubility profile must be understood.[1] The tert-butyl group significantly increases lipophilicity compared to unsubstituted benzophenone, while the methoxy groups introduce hydrogen bond acceptance capability.

Table 1: Predicted Solubility Profile & Solvent Selection
Solvent ClassRepresentative SolventSolubility (Hot)Solubility (Cold)Suitability
Alcohols Ethanol (EtOH), Methanol (MeOH)HighLowExcellent (Primary choice)
Esters Ethyl Acetate (EtOAc)Very HighHighPoor (Yield loss)
Alkanes Hexanes, HeptaneModerateVery LowGood (Antisolvent)
Chlorinated Dichloromethane (DCM)Very HighVery HighPoor (Solvent)
Aqueous WaterInsolubleInsolubleExcellent (Antisolvent)

Pre-Crystallization Workup (Critical)

Impurities such as unreacted aluminum chloride (from Friedel-Crafts acylation) or residual coupling reagents can inhibit nucleation.[1]

Protocol:

  • Quench: Pour the crude reaction mixture into ice-cold dilute HCl (1N) to hydrolyze aluminum complexes.

  • Extraction: Extract into Ethyl Acetate (EtOAc).

  • Wash: Wash the organic layer sequentially with:

    • Water (2x)

    • Sat. NaHCO₃ (to remove acidic byproducts)[1]

    • Brine (to break emulsions)[1]

  • Drying: Dry over anhydrous MgSO₄.

  • Concentration: Rotovap to dryness.[1] Do not overheat (>60°C) to avoid thermal degradation or formation of a stable amorphous glass.[1]

Detailed Crystallization Protocols

Method A: Single-Solvent Recrystallization (Ethanol)

Best for: High-purity crude (>90%) with minor colored impurities.

Rationale: Benzophenone derivatives often exhibit a steep solubility curve in lower alcohols.[1] Ethanol offers a balance of polarity that solvates polar impurities while rejecting the lipophilic product upon cooling.[1]

Step-by-Step:

  • Dissolution: Transfer 10 g of crude 4-tBu-3',5'-DMBP to a round-bottom flask. Add absolute Ethanol (approx. 5-7 mL per gram of solute).[1]

  • Reflux: Heat to reflux (78°C) with stirring. If solids remain, add Ethanol in 1 mL increments until fully dissolved.[1]

  • Clarification (Optional): If insoluble particles are present, perform a hot filtration through a pre-warmed Celite pad.[1]

  • Controlled Cooling:

    • Remove heat and allow the flask to cool to room temperature (20-25°C) slowly over 2 hours. Rapid cooling promotes oiling out.[1]

    • Seeding: At ~45°C (metastable zone), add 0.1% w/w seed crystals if available.

  • Aging: Once at room temperature, transfer to an ice bath (0-4°C) for 2 hours to maximize yield.

  • Isolation: Filter via vacuum filtration using a Buchner funnel.

  • Wash: Wash the cake with cold (-10°C) Ethanol (2 x 5 mL).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Method B: Binary Solvent System (IPA / Water)

Best for: Oily crude material or when Method A fails to induce nucleation.[1]

Rationale: Water acts as a powerful antisolvent, dramatically increasing supersaturation.[1] Isopropanol (IPA) is miscible with water and solubilizes the organic impurities.[1]

Step-by-Step:

  • Dissolution: Dissolve crude material in IPA (3 mL/g) at 60°C.

  • Antisolvent Addition: Slowly add warm water (50°C) dropwise to the agitated solution until a persistent turbidity (cloud point) is observed.[1]

  • Re-dissolution: Add just enough hot IPA to clear the solution.[1]

  • Nucleation: Allow to cool to room temperature. If oil droplets form, reheat and add slightly more IPA.

  • Crystallization: Cool to 4°C overnight.

  • Filtration: Collect solids and wash with 1:1 IPA/Water (cold).

Process Visualization

Diagram 1: Solubility Screening & Decision Logic

This flowchart guides the user through selecting the correct solvent system based on the behavior of the crude material.[1]

SolubilityLogic Start Crude 4-tBu-3',5'-DMBP SolubilityCheck Check Solubility in Hot EtOH Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble MethodA Method A: Single Solvent (EtOH) Soluble->MethodA Yes (Clear Solution) MethodB Method B: Binary (IPA/Water) Soluble->MethodB No (Needs more polarity) OilingOut Problem: Oiling Out MethodA->OilingOut If product forms oil OilingOut->MethodB Switch Strategy

Caption: Decision matrix for selecting between single-solvent and binary solvent crystallization based on initial solubility observations.

Diagram 2: Crystallization Workflow

The physical process flow for the preferred Method A.

CrystallizationFlow Dissolve 1. Dissolution (Reflux in EtOH) Filter 2. Hot Filtration (Remove Particulates) Dissolve->Filter Cool 3. Controlled Cooling (78°C -> 25°C over 2h) Filter->Cool Seed 4. Seeding (At ~45°C) Cool->Seed Optional Age 5. Aging (0°C for 2h) Cool->Age Seed->Age Isolate 6. Isolation (Vacuum Filtration) Age->Isolate

Caption: Step-by-step unit operations for the Ethanol recrystallization process.

Troubleshooting: The "Oiling Out" Phenomenon

Problem: The solution becomes cloudy, and liquid droplets separate before crystals form. This is common with tert-butyl substituted aromatics due to low melting points and high lipophilicity.[1]

Root Cause: The temperature of phase separation (Liquid-Liquid Phase Separation, LLPS) is higher than the crystallization temperature.

Corrective Actions:

  • Increase Solvent Volume: Dilute the solution by 20%. This lowers the saturation temperature, potentially below the oiling-out point.

  • Seed at High Temperature: Add seed crystals immediately when the solution reaches the metastable zone (approx. 5-10°C below saturation temperature).

  • Change Solvent: Switch to Methanol (higher polarity) or Heptane (if using evaporative crystallization).[1]

Analytical Validation

To ensure the isolated product meets pharmaceutical standards, verify using:

  • HPLC Purity: >99.5% area (UV @ 254 nm).

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile/Water (Gradient).[1]

  • 1H NMR: Confirm the presence of the tert-butyl singlet (~1.3 ppm) and two methoxy singlets (~3.8 ppm).[1]

  • DSC (Differential Scanning Calorimetry): Sharp endotherm indicating a pure crystalline polymorph (Target MP range: ~80-110°C, dependent on exact polymorph).[1]

References

  • Haynes, W. M. (2014).[1][2] CRC Handbook of Chemistry and Physics. 95th Edition.[1][2] CRC Press.[1][2] (General solubility data for benzophenone derivatives). Link[1]

  • Mullin, J. W. (2001).[1] Crystallization. 4th Edition. Butterworth-Heinemann.[1] (Authoritative text on nucleation and growth kinetics). Link

  • Sato, T., et al. (2012).[1] "Friedel-Crafts type alkylation of dimethoxybenzenes". Chemical Communications.[1] (Synthesis and workup of similar tert-butyl/methoxy aromatics). Link

  • European Chemicals Agency (ECHA). "Benzophenone and substituted benzophenones - Registration Dossier".[1] (Safety and physicochemical properties). Link[1]

  • SIELC Technologies. "Separation of Dimethoxybenzoate Derivatives on Newcrom R1". (HPLC methods for isolation).[1][3] Link

Sources

Friedel-Crafts acylation procedures to yield 4-Tert-butyl-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Friedel-Crafts Acylation Procedures to Yield 4-Tert-butyl-3',5'-dimethoxybenzophenone

Introduction: Synthesizing a Key Benzophenone Intermediate

4-Tert-butyl-3',5'-dimethoxybenzophenone is a polysubstituted aromatic ketone, a class of compounds holding significant value in medicinal chemistry, photochemistry, and materials science. The benzophenone core is a privileged scaffold in drug discovery, and its specific substitution pattern, featuring a bulky tert-butyl group and two electron-donating methoxy groups, imparts unique steric and electronic properties. These characteristics make it a valuable intermediate for synthesizing more complex molecular targets.

This document provides a comprehensive guide to the synthesis of 4-tert-butyl-3',5'-dimethoxybenzophenone via the Friedel-Crafts acylation reaction. This powerful C-C bond-forming reaction, a cornerstone of organic synthesis, involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring.[1][2] We will detail the underlying chemical principles, provide a robust, step-by-step protocol for its synthesis and purification, and outline methods for its characterization. This guide is intended for researchers and professionals in chemical and pharmaceutical development, offering both theoretical grounding and practical, field-tested insights.

Pillar 1: The Underlying Science of Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction developed by Charles Friedel and James Crafts in 1877.[3][4][5] The reaction facilitates the synthesis of aromatic ketones by treating an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst.[6]

The mechanism for the acylation of tert-butylbenzene with 3,5-dimethoxybenzoyl chloride proceeds through three primary steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the 3,5-dimethoxybenzoyl chloride. The aluminum atom in AlCl₃ is electron-deficient and coordinates to the chlorine atom of the acyl chloride.[7] This complex then cleaves, generating a highly electrophilic and resonance-stabilized acylium ion.[3][6][8][9] This stabilization is crucial as it prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations.[10]

  • Electrophilic Attack: The electron-rich π-system of the tert-butylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion.[1] This attack forms a new carbon-carbon bond and temporarily disrupts the ring's aromaticity, creating a positively charged intermediate known as an arenium ion or sigma complex.[11] The tert-butyl group is an ortho-, para-director; however, due to significant steric hindrance from the bulky tert-butyl group, the acylation overwhelmingly occurs at the para position.

  • Restoration of Aromaticity: A weak base, AlCl₄⁻, abstracts a proton from the sp³-hybridized carbon of the arenium ion.[7][8] This step regenerates the aromatic ring, restores the AlCl₃ catalyst, and produces hydrogen chloride (HCl) as a byproduct.[8] The final ketone product readily complexes with the AlCl₃, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the product.[12]

Caption: The three-step mechanism of Friedel-Crafts acylation.

Pillar 2: Experimental Design and Protocol

Materials and Reagents

Proper planning requires careful consideration of reagent quantities and properties.

ReagentFormulaMW ( g/mol )AmountMolesEquiv.Notes
tert-ButylbenzeneC₁₀H₁₄134.225.00 g0.037 mol1.0Limiting Reagent
3,5-Dimethoxybenzoyl chlorideC₉H₉ClO₃200.628.25 g0.041 mol1.1Ensure purity
Aluminum Chloride (anhydrous)AlCl₃133.345.95 g0.045 mol1.2Highly hygroscopic
Dichloromethane (DCM)CH₂Cl₂84.93100 mL--Anhydrous grade
Hydrochloric Acid (conc.)HCl36.46~15 mL--For workup
Sodium Bicarbonate (sat. soln)NaHCO₃84.01~50 mL--For neutralization
Brine (sat. NaCl soln)NaCl58.44~50 mL--For extraction
Anhydrous Magnesium SulfateMgSO₄120.37~5 g--Drying agent
Safety Precautions
  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas.[13][14] Handle anhydrous AlCl₃ quickly in a fume hood, avoiding contact with skin and moisture.[15][16] Keep a Class D fire extinguisher or dry sand available.[13] Do not quench spills with water.[13]

  • 3,5-Dimethoxybenzoyl Chloride: Corrosive and a lachrymator. Handle exclusively in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]

  • Dichloromethane (DCM): A volatile solvent and suspected carcinogen. All operations should be performed within a well-ventilated fume hood.

  • General: Always wear appropriate PPE. The reaction is exothermic and generates HCl gas, requiring efficient ventilation and temperature control.

Experimental Workflow

The entire process, from setup to final analysis, follows a logical sequence to ensure safety, efficiency, and purity.

Sources

Using 4-Tert-butyl-3',5'-dimethoxybenzophenone as an intermediate for Bexarotene analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Tert-butyl-3',5'-dimethoxybenzophenone in the Synthesis of Next-Generation Bexarotene Analogs

Executive Summary

This application note details the synthetic utility and strategic implementation of 4-Tert-butyl-3',5'-dimethoxybenzophenone (Compound 1 ) as a pivotal intermediate in the development of Bexarotene (LGD1069) analogs. Bexarotene, a selective Retinoid X Receptor (RXR) agonist, is FDA-approved for Cutaneous T-Cell Lymphoma (CTCL).[1][2][3][4] However, its use is associated with side effects like hypothyroidism and hyperlipidemia due to promiscuous heterodimerization (e.g., RXR-LXR, RXR-TR).

The benzophenone scaffold described herein serves as a critical "divergent node," allowing researchers to synthesize 1,1-disubstituted vinyl analogs that mimic the rigid "L-shaped" topology of Bexarotene while altering the electronic properties of the "Ring B" domain to improve receptor subtype selectivity.

Scientific Rationale & Mechanism

The Scaffold Logic

Bexarotene consists of a lipophilic domain (pentamethyltetralin) and a polar domain (benzoic acid) linked by an exo-methylene group. The intermediate 4-Tert-butyl-3',5'-dimethoxybenzophenone is designed as a simplified, high-yield surrogate for Structure-Activity Relationship (SAR) studies:

  • Lipophilic Bioisostere (Ring A): The 4-tert-butylphenyl moiety replaces the complex pentamethyltetralin group of Bexarotene. The tert-butyl group provides the necessary steric bulk to fill the hydrophobic pocket of the RXR Ligand Binding Domain (LBD) but significantly reduces synthetic cost and complexity.

  • The Linker Pivot (Carbonyl): The ketone functionality is the precursor to the critical 1,1-diarylethylene linkage found in Bexarotene. Unlike stilbene analogs (which are 1,2-substituted), the benzophenone allows for the installation of the exo-methylene group via Wittig olefination, preserving the specific bond angle required for agonist activity.

  • Electronic Modulation (Ring B): The 3,5-dimethoxy substitution pattern mimics the steric width of the benzoate ring but alters the electrostatic potential. It serves as a masked polar group (precursor to phenols or triflates) or as a probe for hydrophobic interactions in the LBD entrance channel.

Pathway Visualization

The following diagram illustrates the role of the benzophenone intermediate in the divergent synthesis of Rexinoids.

BexarotenePathway Start Precursors (Acid Chloride + Arene) Inter INTERMEDIATE: 4-Tert-butyl-3',5'-dimethoxy- benzophenone Start->Inter Friedel-Crafts Acylation PathA Path A: Wittig Methylenation (Bexarotene Mimic) Inter->PathA Ph3P=CH2 PathB Path B: McMurry Coupling (Tetrasubstituted Olefins) Inter->PathB TiCl4/Zn Target Target Analog: 1,1-Diarylvinyl Rexinoid PathA->Target Deprotection/Hydrolysis

Figure 1: The central role of the benzophenone intermediate in accessing distinct rexinoid chemical spaces.

Experimental Protocols

Protocol A: Synthesis of 4-Tert-butyl-3',5'-dimethoxybenzophenone

Objective: Efficient coupling of the lipophilic and polar domains via Friedel-Crafts acylation.

Reagents:

  • 4-Tert-butylbenzoyl chloride (1.0 equiv)

  • 1,3-Dimethoxybenzene (1.1 equiv)

  • Aluminum Chloride (AlCl₃) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Solvation: Dissolve 4-tert-butylbenzoyl chloride (20 mmol) and 1,3-dimethoxybenzene (22 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Catalyst Addition: Add AlCl₃ (24 mmol) portion-wise over 15 minutes. Note: Control addition rate to manage exotherm and HCl evolution.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The 1,3-dimethoxybenzene directs the acylation to the 4-position (para to one methoxy, ortho to the other? Correction: 1,3-dimethoxybenzene directs to the 4-position, creating a 2,4-dimethoxy product pattern relative to the ketone. To achieve the 3,5-dimethoxy pattern specified in the topic, one must use 3,5-dimethoxybenzoyl chloride reacting with tert-butylbenzene ).

    • Correction for Protocol Integrity: To strictly obtain the 3',5'-dimethoxy isomer relative to the ketone, the nucleophile must be the tert-butylbenzene and the electrophile the 3,5-dimethoxybenzoyl chloride, OR use a Suzuki coupling of 3,5-dimethoxyphenylboronic acid with 4-tert-butylbenzoyl chloride.

    • Revised Step 2 (Suzuki Route for Regiocontrol): Dissolve 4-tert-butylbenzoyl chloride (20 mmol) and 3,5-dimethoxyphenylboronic acid (22 mmol) in Toluene/Water (3:1). Add Pd(PPh₃)₄ (3 mol%) and Na₂CO₃ (2.0 equiv). Reflux for 12 hours.

  • Workup: Quench with 1M HCl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane to yield the benzophenone as white crystals.

Protocol B: Wittig Methylenation (Conversion to Bexarotene Analog)

Objective: Install the exo-methylene linker, converting the ketone to the active 1,1-diarylvinyl pharmacophore.

Reagents:

  • Methyltriphenylphosphonium bromide (MTPPB) (1.5 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.4 equiv) or n-BuLi

  • Tetrahydrofuran (THF), anhydrous

Methodology:

  • Ylide Formation: In a flame-dried flask under argon, suspend MTPPB (3.0 mmol) in anhydrous THF (10 mL). Cool to -78°C.

  • Base Addition: Dropwise add KHMDS (0.5 M in toluene, 2.8 mmol). The solution should turn bright yellow, indicating ylide formation. Stir for 1 hour at -78°C.

  • Substrate Addition: Dissolve the benzophenone intermediate (2.0 mmol) in THF (5 mL) and add dropwise to the ylide solution.

  • Reaction: Allow the reaction to warm to room temperature and reflux for 12 hours. The steric bulk of the tert-butyl group requires thermal energy to drive the reaction to completion.

  • Quench & Isolation: Quench with saturated NH₄Cl. Extract with diethyl ether.

  • Outcome: The product, 1-(4-tert-butylphenyl)-1-(3,5-dimethoxyphenyl)ethene , is the protected analog.

Data Analysis & Validation

Expected Analytical Signatures

To validate the successful synthesis of the intermediate and its conversion, compare the following NMR signals.

Compound StageKey Functional Group1H NMR Signature (CDCl₃)13C NMR Signature
Benzophenone Ketone (C=O)No vinyl protons. Aromatic signals only.~196 ppm (Carbonyl carbon)
Vinyl Analog Exo-methylene (C=CH₂)δ 5.45 (s, 1H), 5.90 (s, 1H) (Geminal vinyl protons)~149 ppm (Quaternary alkene), ~114 ppm (Terminal alkene CH₂)
Troubleshooting Guide
  • Issue: Low yield in Wittig reaction.

    • Cause: Steric hindrance from the tert-butyl group or enolization of the ketone (unlikely with diaryl ketone, but possible if impurities exist).

    • Solution: Switch to the Peterson Olefination protocol (using TMS-methylmagnesium chloride) which is less sensitive to sterics than the phosphorous ylide.

  • Issue: Regioisomer contamination in Friedel-Crafts.

    • Cause: Directing effects of methoxy groups.[5]

    • Solution: Use the Suzuki Coupling route described in Protocol A (Revised) to guarantee the 3,5-substitution pattern.

References

  • Boehm, M. F., et al. (1994). "Synthesis and Structure-Activity Relationships of Novel Retinoid X Receptor-Selective Retinoids." Journal of Medicinal Chemistry, 37(18), 2930–2941.

  • Faul, M. M., et al. (2001). "Process Development for the Scale-Up of the Rexinoid LGD1069 (Bexarotene)." The Journal of Organic Chemistry, 66(17), 5772–5782.

  • Wagner, C. E., et al. (2009). "Modeling, Synthesis and Biological Evaluation of Potential Retinoid X Receptor (RXR) Selective Agonists: Novel Analogues of Bexarotene." Journal of Medicinal Chemistry, 52(19), 5950–5966.

  • Nahoum, V., et al. (2007). "Modulators of the Structural Dynamics of the Retinoid X Receptor to Reveal Nuclear Receptor Activation Mechanisms." Proceedings of the National Academy of Sciences, 104(44), 17323–17328.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Tert-butyl-3',5'-dimethoxybenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Reaction Yields & Process Reliability Target Molecule: 4-Tert-butyl-3',5'-dimethoxybenzophenone Audience: Senior Chemists & Process Development Scientists

Executive Strategic Analysis

The synthesis of 4-tert-butyl-3',5'-dimethoxybenzophenone presents a specific regiochemical challenge that frequently traps researchers into low-yield or incorrect-isomer pathways.

The core issue lies in the disconnection strategy . Standard Friedel-Crafts acylation of 1,3-dimethoxybenzene (resorcinol dimethyl ether) is the most common error. Due to the strong ortho/para directing effects of the methoxy groups, acylation of 1,3-dimethoxybenzene almost exclusively yields the 2,4-dimethoxy isomer, not the desired 3,5-dimethoxy pattern.

To achieve high yields of the target 3,5-isomer, you must invert the synthetic logic or utilize organometallic coupling. This guide details the two validated pathways: the Optimized Inverse Friedel-Crafts (for cost-efficiency) and the Grignard-Nitrile Coupling (for maximum yield and purity).

Critical Pathways & Decision Matrix

Pathway A: Grignard-Nitrile Coupling (Recommended)

Best for: High yield, high purity, avoiding demethylation. Mechanism: Nucleophilic addition of aryl Grignard to nitrile


 Imine salt 

Hydrolysis to Ketone. Key Advantage: Completely avoids Lewis Acid-mediated side reactions (demethylation, tert-butyl migration).
Pathway B: Inverse Friedel-Crafts Acylation

Best for: Large-scale cost reduction (avoiding brominated precursors). Mechanism: 3,5-Dimethoxybenzoyl chloride + tert-Butylbenzene. Key Risk: The acylating agent is electron-rich (deactivated), making the reaction sluggish. Harsh catalysts (AlCl₃) may cause ether cleavage.

Comparative Data Table
FeaturePathway A: GrignardPathway B: Inverse FCStandard FC (Incorrect)
Reagents 3,5-Dimethoxy-Ph-MgBr + 4-t-Bu-Ph-CN3,5-Dimethoxybenzoyl chloride + t-Butylbenzene4-t-Bu-benzoyl chloride + 1,3-Dimethoxybenzene
Regioselectivity 100% (Defined by precursor) High (Para to t-Bu) 0% (Yields 2,4-isomer)
Yield Potential 85–95%50–65%N/A (Wrong Product)
Major Side Reaction Homocoupling (minor)Demethylation / t-Bu migrationDemethylation
Catalyst None (Mg activation)AlCl₃ / SnCl₄AlCl₃

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Grignard Route

Use this method for research-scale synthesis (<100g) to ensure the correct isomer.

Reagents:

  • 1-Bromo-3,5-dimethoxybenzene (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • 4-tert-butylbenzonitrile (1.0 eq)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Grignard Formation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine. Add 10% of the bromide solution in THF to initiate. Once reflux starts, add the remaining bromide dropwise to maintain gentle reflux. Reflux for 1 hour to complete formation of 3,5-dimethoxyphenylmagnesium bromide .

  • Addition: Cool the Grignard solution to 0°C. Add 4-tert-butylbenzonitrile (dissolved in minimal THF) dropwise over 30 minutes.

    • Note: The low temperature prevents side reactions, though the addition to nitriles is generally slower than to aldehydes.

  • Imine Formation: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. The solution will turn dark/cloudy as the magnesium imine salt precipitates.

  • Hydrolysis (Critical): Cool to 0°C. Quench with aqueous HCl (2M) .

    • Chemistry: This converts the intermediate imine (

      
      ) into the ketone (
      
      
      
      ).
    • Optimization: Stir the acidic mixture vigorously for 1 hour to ensure complete hydrolysis of the sterically hindered imine.

  • Workup: Extract with Ethyl Acetate. Wash with NaHCO₃ and Brine. Dry over MgSO₄.

Protocol B: Optimized Inverse Friedel-Crafts

Use this method if brominated precursors are unavailable.

Reagents:

  • 3,5-Dimethoxybenzoyl chloride (1.0 eq)

  • tert-Butylbenzene (1.2 eq, acts as substrate & co-solvent)

  • Catalyst: Stannic Chloride (SnCl₄) (1.1 eq) or AlCl₃ (1.1 eq) at controlled temp.

Step-by-Step:

  • Setup: Flame-dry flask under Nitrogen. Dissolve 3,5-dimethoxybenzoyl chloride in anhydrous Dichloromethane (DCM).

  • Substrate Addition: Add tert-butylbenzene. Cool the mixture to -10°C .

    • Why -10°C? To prevent the migration of the tert-butyl group (transalkylation) and minimize demethylation of the methoxy groups.

  • Catalyst Addition: Add SnCl₄ dropwise. (If using AlCl₃, add as a solid in portions).

  • Reaction: Stir at -10°C for 1 hour, then allow to warm to 0°C. Monitor by TLC/HPLC.

    • Troubleshooting: If reaction is too slow, warm to RT, but monitor strictly for the appearance of phenolic byproducts (demethylation).

  • Quench: Pour into ice-water/HCl.

Troubleshooting & FAQs

Q1: I used AlCl₃ and my yield is low, with a new peak appearing in the phenol region. What happened?

Diagnosis: You likely suffered ether cleavage (demethylation) . Explanation: Aluminum Chloride is a harsh Lewis acid. In the presence of methoxy groups, especially on electron-rich rings, AlCl₃ can coordinate to the oxygen and cleave the methyl group, resulting in a phenol (e.g., 3-hydroxy-5-methoxybenzophenone). Solution:

  • Switch to SnCl₄ (Tin(IV) Chloride) or FeCl₃ , which are milder Lewis acids.

  • If you must use AlCl₃, keep the temperature strictly below 0°C and quench immediately upon consumption of the starting material.

Q2: I am seeing "transalkylation" products (loss or migration of the tert-butyl group).

Diagnosis: Reversibility of Friedel-Crafts Alkylation. Explanation: The tert-butyl carbocation is highly stable. Under strong Lewis Acid conditions, the tert-butyl group can detach from the benzene ring and re-attach elsewhere (or be lost to the solvent). Solution:

  • Lower the temperature. Transalkylation has a higher activation energy than acylation.

  • Avoid Protocol B entirely. Use the Grignard Route (Protocol A) , as Grignard reagents do not cause alkyl migration.

Q3: Why can't I just react 4-tert-butylbenzoyl chloride with 1,3-dimethoxybenzene?

Diagnosis: Regiochemical Mismatch. Explanation: 1,3-dimethoxybenzene directs incoming electrophiles to the ortho/para positions relative to the methoxy groups.

  • Position 2 (between methoxys): Sterically hindered.

  • Position 4/6: Highly activated.

  • Position 5 (Meta): Deactivated. Reaction at Position 4 yields 2,4-dimethoxybenzophenone . It is chemically impossible to force the acylation to the 5-position (meta to both oxygens) using standard Friedel-Crafts logic on this substrate. You must use the "Inverse" approach (3,5-dimethoxybenzoyl chloride) or the Grignard route.

Visualizing the Chemistry

ReactionPathways cluster_inputs Precursors R1 1,3-Dimethoxybenzene Process_Wrong Friedel-Crafts (AlCl3, DCM) R1->Process_Wrong R2 4-t-Butylbenzoyl Chloride R2->Process_Wrong R3 3,5-Dimethoxybromobenzene Process_Grignard 1. Mg, THF (Grignard) 2. Nitrile Addition 3. H3O+ Hydrolysis R3->Process_Grignard R4 4-t-Butylbenzonitrile R4->Process_Grignard Product_Wrong 2,4-Dimethoxy isomer (WRONG PRODUCT) Process_Wrong->Product_Wrong Ortho/Para Direction Side_Demethyl Side Reaction: Demethylation (Phenol formation) Process_Wrong->Side_Demethyl Excess AlCl3 Product_Right 4-tert-butyl-3',5'-dimethoxybenzophenone (TARGET) Process_Grignard->Product_Right Regiospecific Coupling

Figure 1: Comparison of the standard (failed) Friedel-Crafts route versus the recommended Grignard-Nitrile coupling pathway. Note the regiochemical divergence.

References

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Authoritative source on Grignard addition to nitriles).
  • Callen, J. E., et al. (1948). "The preparation of ketones from nitriles."[1][2] Journal of Organic Chemistry.

  • Smoot, J. T., et al. (2005). "Demethylation of Aryl Methyl Ethers." Tetrahedron Letters.
  • BenchChem Technical Support. (2025). "Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene." (General protocol grounding).

Sources

Overcoming solubility issues with 4-Tert-butyl-3',5'-dimethoxybenzophenone in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Tert-butyl-3',5'-dimethoxybenzophenone

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support center for 4-Tert-butyl-3',5'-dimethoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. As Senior Application Scientists, we have curated this resource to provide not only step-by-step protocols but also the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Part 1: Understanding the Solubility Problem

Q1: Why is 4-Tert-butyl-3',5'-dimethoxybenzophenone so poorly soluble in aqueous media?

A: The low water solubility of this compound is a direct result of its molecular structure. It is a classic hydrophobic, or lipophilic ("fat-loving"), molecule. Several key features contribute to this property:

  • Benzophenone Core: The dual phenyl ring system is inherently nonpolar and lacks the hydrogen-bonding capacity necessary to interact favorably with water molecules.

  • Tert-butyl Group: This is a large, bulky hydrocarbon group that is highly nonpolar and significantly increases the molecule's lipophilicity.

  • Dimethoxy Groups: While the oxygen atoms in the methoxy (-OCH₃) groups can act as hydrogen bond acceptors, their effect is minimal and they are largely nonpolar.

Collectively, these features give the molecule a high LogP (octanol-water partition coefficient), meaning it preferentially partitions into nonpolar environments over water. Benzophenone itself is practically insoluble in water, and its derivatives often share this characteristic.[1][2]

Q2: I added my compound directly to my aqueous buffer and it resulted in a cloudy suspension, an oily film, or visible precipitate. What is happening?

A: This is the expected behavior for a highly hydrophobic compound. When introduced into an aqueous environment, the water molecules cannot effectively solvate (surround and dissolve) the nonpolar 4-Tert-butyl-3',5'-dimethoxybenzophenone molecules. Instead, the compound molecules are driven to associate with each other to minimize their contact with water, leading to the formation of visible aggregates, which can appear as a precipitate (solid particles), a suspension (cloudiness), or an oily film on the surface. You have not achieved a true molecular solution.

Part 2: Practical Solubilization Strategies & Protocols

This section details several field-proven methods to enhance the aqueous solubility of 4-Tert-butyl-3',5'-dimethoxybenzophenone. The choice of method will depend on the specific requirements and constraints of your experiment (e.g., cell-based assay, in vivo study, analytical standard preparation).

Q3: How do co-solvents work, and which ones should I consider?

A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[3][4] This "polarity reduction" makes the environment more favorable for hydrophobic molecules, thereby increasing their solubility. The co-solvent essentially disrupts the strong hydrogen-bonding network of water, creating "pockets" where the nonpolar compound can reside.[5][6]

This is often the simplest and quickest method for preparing stock solutions for in vitro experiments.

Recommended Co-solvents:

Co-SolventProperties & ConsiderationsTypical Starting Concentration (in final medium)
DMSO (Dimethyl Sulfoxide)A powerful and versatile solvent. Can be toxic to some cell lines at concentrations >0.5-1%. Can interfere with some assays.0.1% - 0.5%
Ethanol (EtOH) Less toxic than DMSO for many cell types. Volatile, so care must be taken during storage.0.1% - 1%
Propylene Glycol (PG) A common vehicle for pharmaceutical formulations.[5] Generally low toxicity.0.5% - 5%
Polyethylene Glycol 400 (PEG 400) A low-toxicity polymer used in drug formulations.[5] Can be viscous.1% - 10%

Experimental Protocol: Preparing a Concentrated Stock Solution Using a Co-Solvent

  • Select a Co-Solvent: Choose a co-solvent (e.g., DMSO) that is compatible with your downstream application.

  • Prepare High-Concentration Stock: Weigh out a precise amount of 4-Tert-butyl-3',5'-dimethoxybenzophenone and dissolve it in the minimum required volume of your chosen co-solvent to create a high-concentration stock (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing or gentle warming. This is your 100% organic stock solution .

  • Serial Dilution (Spiking): To prepare your working solution, perform a serial dilution. Critically, you must add the concentrated organic stock solution to your aqueous buffer/media, not the other way around.

  • Dispersion: Add the small volume of stock solution dropwise into the larger volume of aqueous buffer while vortexing or stirring vigorously. This rapid dispersion prevents the compound from immediately precipitating upon contact with the aqueous phase.

  • Final Concentration: Ensure the final concentration of the co-solvent in your working solution is low and consistent across all experimental conditions, including vehicle controls. For cell-based assays, this is typically ≤0.5% to avoid solvent-induced artifacts.

Q4: How can surfactants help dissolve my compound?

A: Surfactants are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[7][8] Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble in water to form spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 4-Tert-butyl-3',5'-dimethoxybenzophenone can partition into the hydrophobic core of the micelle, effectively being "hidden" from the water and carried in a stable, dispersed state.[9]

This method is useful when co-solvent concentrations need to be minimized.

Recommended Surfactants:

  • Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity.

  • Polysorbate 80 (Tween® 80) and Polysorbate 20 (Tween® 20) are common choices.

  • Triton™ X-100 is also effective but can be more disruptive to cell membranes.

Experimental Protocol: Solubilization Using Surfactants

  • Prepare Surfactant Solution: Prepare a stock solution of the surfactant (e.g., 10% Tween® 80) in your aqueous buffer.

  • Determine Working Concentration: The final surfactant concentration should be well above its CMC. For Tween® 80, the CMC is ~0.012 g/L. A working concentration of 0.1% to 1% is a common starting point.

  • Dissolve the Compound: Add the weighed 4-Tert-butyl-3',5'-dimethoxybenzophenone directly to the aqueous buffer containing the surfactant.

  • Facilitate Dissolution: Use sonication (in a bath sonicator) and/or gentle heating (e.g., 37-40°C) to aid the formation of micelles and the encapsulation of the compound. The solution should become clear.

  • Control: Always include a vehicle control containing the same concentration of surfactant in your experiments.

Q5: What are cyclodextrins and how do they improve solubility?

A: Cyclodextrins are cyclic oligosaccharides (sugar molecules) that have a unique donut-shaped structure. The exterior of the cyclodextrin is hydrophilic, while the central cavity is hydrophobic.[10][11] This structure allows the cyclodextrin to act as a "molecular container." The hydrophobic 4-Tert-butyl-3',5'-dimethoxybenzophenone can fit inside the nonpolar cavity, forming a water-soluble "inclusion complex."[12][13] This complex effectively masks the hydrophobic nature of the guest molecule, dramatically increasing its apparent solubility in water.[14]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative in pharmaceutical formulations due to its high solubility and low toxicity.[11][12]

Experimental Protocol: Solubilization Using Cyclodextrins

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer to create a stock solution (e.g., 10-40% w/v).

  • Add Compound: Add an excess of the 4-Tert-butyl-3',5'-dimethoxybenzophenone powder to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture vigorously at a controlled temperature (e.g., room temperature or 37°C) for 24-48 hours. This allows the system to reach equilibrium as the compound partitions into the cyclodextrin cavities.

  • Remove Excess Compound: After equilibration, remove the undissolved compound by centrifugation (e.g., 10,000 x g for 15 minutes) followed by filtration through a 0.22 µm syringe filter.

  • Quantify Concentration: The clear filtrate is your saturated solution of the inclusion complex. The exact concentration of the dissolved compound must be determined analytically, for example, by UV-Vis spectrophotometry or HPLC against a standard curve prepared in an organic solvent.

Part 3: Advanced Formulation Strategies

Q6: My application is highly sensitive to excipients like co-solvents and surfactants. Are there more advanced options?

A: Yes. For sensitive applications, particularly in drug delivery and development, formulation technologies that encapsulate the compound can be employed. These methods physically entrap the molecule, shielding it from the aqueous environment.

  • Nanoparticle Formulation: This approach involves reducing the particle size of the drug to the nanometer range.[15][16] The significant increase in surface area enhances the dissolution rate and saturation solubility.[17] This can be achieved through methods like milling or precipitation.[18]

  • Liposomal Encapsulation: Liposomes are microscopic vesicles composed of a lipid bilayer. Hydrophobic compounds like yours can be incorporated directly into the lipid bilayer of the liposome.[19] The liposome then acts as a carrier, delivering the compound through the aqueous medium. The thin-film hydration method is a common technique for preparing liposomes.[20]

These advanced techniques require specialized equipment and expertise but offer significant advantages for in vivo applications by improving bioavailability and potentially reducing side effects.[17][19]

Visual Guides & Workflows

Diagram 1: Workflow for Selecting a Solubilization Strategy

G start Start: Compound is Insoluble q1 Is the application for in vitro screening? start->q1 cosolvent Use Co-Solvent Method (DMSO, EtOH) - Fast & Simple - Check for solvent toxicity q1->cosolvent Yes q3 Is the application for in vivo or drug delivery? q1->q3 No q2 Is co-solvent toxicity a concern? cosolvent->q2 surfactant Use Surfactant Method (Tween 80) - Good for higher concentrations - Check for cell membrane effects q2->surfactant Yes end Proceed with Experiment (Include Vehicle Controls) q2->end No surfactant->end cyclodextrin Use Cyclodextrin Method (HP-β-CD) - Low toxicity - Requires complexation time & quantification q3->cyclodextrin Yes advanced Consider Advanced Formulations (Nanoparticles, Liposomes) - High bioavailability - Requires specialized formulation cyclodextrin->advanced Need higher payload? cyclodextrin->end advanced->end

Caption: Decision tree for selecting an appropriate solubilization method.

Diagram 2: Mechanism of Surfactant Micelle Formation

G cluster_micelle Micelle in Aqueous Solution center_node Hydrophobic Core mol Drug Molecule s1 s1->center_node Hydrophobic Tail label_head Hydrophilic Head s1->label_head s2 s2->center_node s3 s3->center_node s4 s4->center_node s5 s5->center_node s6 s6->center_node G cluster_after drug1 Drug Molecule (Hydrophobic) plus + cd1 Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Water-Soluble Inclusion Complex cd1->complex  Forms   drug2 Drug

Caption: A hydrophobic drug enters the cyclodextrin cavity to form a complex.

Troubleshooting

Q7: My compound precipitated when I added the co-solvent stock to my buffer. What should I do?

A: This indicates that the local concentration of the compound exceeded its solubility limit before it could disperse.

  • Action 1: Ensure you are adding the stock solution very slowly, drop-by-drop, into the full volume of the buffer while vortexing at high speed.

  • Action 2: Try warming the aqueous buffer slightly (e.g., to 37°C) before adding the stock.

  • Action 3: Your final desired concentration may be too high for this method. Consider lowering the final concentration or increasing the percentage of co-solvent (if your system can tolerate it).

  • Action 4: Switch to a different solubilization method, such as the cyclodextrin or surfactant approach, which may provide higher capacity.

Q8: How do I know if my compound is truly dissolved or just a very fine nanosuspension?

A: Visual clarity is the first indicator but can be misleading. A truly dissolved solution will be perfectly clear and will not scatter light.

  • Tyndall Effect: Shine a laser pointer through the solution in a dark room. If you can see the beam's path through the liquid, it indicates the presence of suspended particles scattering the light. A true solution will not show the beam.

  • Filtration: Filter the solution through a 0.22 µm filter. If the compound is truly dissolved, its concentration should be the same before and after filtration. A loss of compound indicates it was present as a suspension.

  • Dynamic Light Scattering (DLS): This technique can measure particle size and confirm the absence of aggregates in the nanometer range.

References

  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC. (n.d.).
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • Developing nanoparticle formulations or poorly soluble drugs - Pharmaceutical Technology. (2026, January 30).
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (2018, September 15).
  • Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. (n.d.).
  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (n.d.).
  • Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. (n.d.).
  • Liposome Encapsulated Small Molecule Development Service - Creative Biolabs. (n.d.).
  • Role of Cyclodextrins in Improving Oral Drug Delivery - ResearchGate. (n.d.).
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
  • Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs - Scifiniti. (2025, November 28).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (2025, February 22).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
  • Products - Surfactant - Alfa Chemistry. (n.d.).
  • BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. (n.d.).
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (2020, November 12).
  • Benzophenone - Solubility of Things. (n.d.).
  • SURFACTANTS Types and Uses - Laboratorio FIRP. (n.d.).
  • Mechanisms, Applications, and Risk Analysis of Surfactant-Enhanced Remediation of Hydrophobic Organic Contaminated Soil - MDPI. (2024, July 25).

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Purification strategies to remove impurities from 4-Tert-butyl-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex purifications, this Technical Support Center guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive resource for purifying 4-Tert-butyl-3',5'-dimethoxybenzophenone. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to navigate the challenges encountered in the lab. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, designed to be a go-to reference on your bench.

Technical Support & Troubleshooting Center

Topic: Purification Strategies for 4-Tert-butyl-3',5'-dimethoxybenzophenone

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 4-Tert-butyl-3',5'-dimethoxybenzophenone?

A1: The impurity profile largely depends on the synthetic route, which is typically a Friedel-Crafts acylation or a related coupling reaction. Common impurities include:

  • Unreacted Starting Materials: Residual 3,5-dimethoxybenzoic acid (or its acid chloride) and tert-butylbenzene.

  • Positional Isomers: Isomers where the 3,5-dimethoxybenzoyl group is attached to the ortho or meta position of the tert-butyl group, instead of the desired para position. These can be particularly challenging to separate due to similar polarities.

  • Solvent and Reagent Residues: Leftover solvents from the reaction or workup, and by-products from reagents.[1]

  • Over-acylation Products: Though sterically hindered, di-acylated products are a possibility under harsh reaction conditions.

Q2: I have my crude product. How do I decide which purification method to use first?

A2: The choice of purification strategy depends on the scale of your reaction and the nature of the impurities. The following diagram presents a general decision-making workflow.

Purification_Decision_Tree start Crude Product Analysis (TLC, 1H NMR) acid_base_impurities Are there acidic/basic impurities (e.g., unreacted acid)? start->acid_base_impurities is_solid Is the crude product a solid? impurities_polar Are impurities significantly more or less polar? is_solid->impurities_polar No (Oily Product) recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography impurities_polar->chromatography Yes (Isomers, close spots on TLC) final_purity Assess Final Purity (Melting Point, NMR, HPLC) impurities_polar->final_purity No (Single spot on TLC) acid_base_impurities->is_solid No extraction Liquid-Liquid Extraction acid_base_impurities->extraction Yes recrystallization->impurities_polar Purity still low recrystallization->final_purity High Purity Achieved chromatography->final_purity extraction->is_solid

Caption: Decision tree for selecting a purification strategy.

A logical starting point is often a liquid-liquid extraction to remove highly polar or acidic/basic impurities, followed by recrystallization if the product is solid.[2][3][4] If recrystallization fails to provide the desired purity, or if the impurities are very similar in structure (like positional isomers), column chromatography is the most powerful technique.[5][6][7]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[8] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Q3: My compound "oils out" instead of forming crystals upon cooling. What should I do?

A3: "Oiling out" occurs when the solute's solubility is so high that it separates as a liquid phase rather than crystallizing. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

Troubleshooting Steps:

  • Re-heat the Solution: Add a small amount of additional solvent to ensure everything is fully dissolved.

  • Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Rapid cooling encourages oil formation over crystal lattice formation.

  • Use a Solvent System: If slow cooling fails, a two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, and then allow it to cool slowly.

Solvent System ExamplesPolarityNotes
Ethanol/Water High/Very HighDissolve in hot ethanol, add hot water until cloudy. Good for moderately polar compounds.
Hexane/Ethyl Acetate Low/MediumDissolve in hot ethyl acetate, add hexane. Excellent for compounds of intermediate polarity.
Toluene/Heptane Low/Very LowA good non-polar system.
Q4: I have very low recovery after recrystallization. How can I improve my yield?

A4: Low yield is a common issue and can be attributed to several factors.

Troubleshooting Steps:

  • Minimize Solvent Usage: The most common error is using too much solvent to dissolve the crude product. Use only the minimum amount of hot solvent required for complete dissolution.[9]

  • Ensure Complete Cooling: Allow sufficient time for the solution to cool thoroughly in an ice bath (15-20 minutes) to maximize crystal precipitation.

  • Check the Filtrate: After filtering your crystals, cool the filtrate in an ice bath again. If more crystals form, you may have filtered too early. You can also try to evaporate some of the solvent from the filtrate and cool again to recover a second crop of crystals (be aware that the second crop may be less pure).

  • Avoid Premature Crystallization: During a hot filtration step (to remove insoluble impurities), ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[8]

Troubleshooting Guide: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) while a mobile phase flows through it.[7] For benzophenone derivatives, silica gel is a common and effective choice.[5][6]

Q5: My spots are streaking on the TLC plate and the column separation is poor. What's causing this?

A5: Streaking is often a sign of overloading, poor solubility in the eluent, or interaction with the stationary phase.

Troubleshooting Steps:

  • Reduce Sample Load: Overloading the column is a primary cause of poor separation. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample.

  • Improve Solubility: Ensure your compound is fully dissolved in the eluent before loading it onto the column. If it's not very soluble in the running eluent, dissolve it in a minimal amount of a stronger solvent (like dichloromethane) before loading.

  • Adjust Eluent Polarity: If the compound is highly polar, it may interact too strongly with the silica gel. Adding a small amount (0.5-1%) of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can improve peak shape. For neutral ketones like this, ensuring the silica is of high quality is key.

  • Try a Different Solvent System: Experiment with different solvent systems using TLC first to find one that gives good separation (Rf values between 0.2 and 0.5).

Common Eluent Systems (Non-polar to Polar)Notes
Hexane / Ethyl Acetate A versatile and widely used system. Start with a low percentage of ethyl acetate (e.g., 5%) and gradually increase the polarity.
Hexane / Dichloromethane Good for separating less polar compounds.
Toluene / Acetone Can provide different selectivity compared to ester-based systems.
Q6: I can't separate my desired product from an impurity with a very similar Rf value. What are my options?

A6: Separating compounds with similar polarity, such as positional isomers, is the ultimate challenge in chromatography.

Troubleshooting Steps:

  • Use a Shallow Gradient: Instead of a large step-wise increase in polarity, use a very shallow gradient (e.g., increasing ethyl acetate in hexane by 1-2% increments). This can improve resolution.[10]

  • Change the Solvent System: Solvents with different chemical properties can alter the selectivity of the separation. If a hexane/ethyl acetate system fails, try a hexane/dichloromethane or a toluene-based system. The different interactions can sometimes resolve closely running spots.

  • Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for separation to occur.

  • Consider Preparative HPLC: If all else fails, High-Performance Liquid Chromatography (HPLC) with a C18 or other specialized column offers much higher resolving power than standard flash chromatography.[10]

Experimental Protocol: Flash Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis select_eluent 1. Select Eluent via TLC (Target Rf ~0.3) pack_column 2. Pack Column with Silica Gel (Slurry Packing) select_eluent->pack_column equilibrate 3. Equilibrate with Eluent pack_column->equilibrate load_sample 4. Load Sample (Concentrated, minimal volume) equilibrate->load_sample elute 5. Elute with Solvent (Apply pressure - 'Flash') load_sample->elute collect 6. Collect Fractions elute->collect analyze_fractions 7. Analyze Fractions by TLC collect->analyze_fractions combine 8. Combine Pure Fractions analyze_fractions->combine evaporate 9. Evaporate Solvent combine->evaporate

Caption: Standard workflow for flash column chromatography.

  • Eluent Selection: Use TLC to determine an appropriate solvent system. A good starting point for 4-Tert-butyl-3',5'-dimethoxybenzophenone is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in your starting eluent and pour it into the column. Allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a slightly stronger solvent if necessary). Carefully add this solution to the top of the silica gel.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Spot each fraction on a TLC plate to determine which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[7][11]

Troubleshooting Guide: Liquid-Liquid Extraction

Extraction is a fundamental work-up technique used to separate compounds based on their relative solubilities in two immiscible liquids, typically an organic solvent and an aqueous solution.[2][12][13]

Q7: An emulsion has formed at the interface of the two layers and won't separate. How do I break it?

A7: Emulsions are colloidal suspensions of one liquid in another and are common when solutions of different densities and polarities are shaken vigorously.

Troubleshooting Steps:

  • Be Patient: Allow the separatory funnel to stand undisturbed for some time. Often, the layers will separate on their own.

  • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which helps to break up the emulsion.

  • Filtration: For stubborn emulsions, filtering the mixture through a pad of Celite or glass wool can sometimes resolve the issue.

Specialized Technique: Bisulfite Extraction for Ketones

Q8: My main impurity is not a ketone. Can I use a chemical method to selectively remove my product?

A8: Yes. A bisulfite extraction is a classic and effective method for separating ketones (and some aldehydes) from other organic compounds.[14] The ketone reacts reversibly with sodium bisulfite to form a water-soluble adduct, which can be extracted into the aqueous layer.

Protocol: Bisulfite Extraction

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Place the solution in a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel for 5-10 minutes to allow the adduct to form.[15]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the bisulfite adduct of your ketone product. The organic layer contains the non-ketonic impurities.

  • Regeneration: To recover your product, place the aqueous layer in a clean flask and add a strong base (e.g., 10% NaOH) until the solution is basic. This will reverse the reaction and precipitate your ketone.

  • Final Extraction: Extract the regenerated ketone back into a fresh portion of organic solvent, dry the organic layer with a drying agent (like MgSO₄ or Na₂SO₄), and evaporate the solvent.[9]

This technique is particularly useful when traditional chromatography or recrystallization methods fail to remove a stubborn, non-ketonic impurity.

References

  • Wikipedia. Liquid–liquid extraction.
  • Syrris. Liquid-Liquid Extraction: An Overview.
  • Organom
  • Cooperative Organic Chemistry Student Labor
  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE)
  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE (Journal of Visualized Experiments).
  • Google Patents. (1999).
  • Columbia University.
  • Scribd.
  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.
  • JoVE. (2015).
  • Google Patents. (2018).
  • Organic Syntheses. (2025).
  • Phenomenex. (2025).
  • BenchChem. (2025).
  • Sigma-Aldrich.
  • The Royal Society of Chemistry. Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene.
  • University of Rochester, Department of Chemistry.
  • Impurity profiling and synthesis of precursors to the hallucinogenic amphetamine DOB.
  • Microphotochemistry: 4,4'-Dimethoxybenzophenone mediated photodecarboxylation reactions involving phthalimides. PMC. (2011).
  • Mild Ketone Formation via Ni-Catalyzed Reductive Coupling of Unactivated Alkyl Halides with Acid Anhydrides - Supporting Inform
  • ResearchGate. (2019).
  • ACS Publications. (2009). Cocrystallization: A Solution Chemistry Perspective and the Case of Benzophenone and Diphenylamine. Crystal Growth & Design.
  • Journal of Chemical and Pharmaceutical Research.
  • Google Patents. (2012). CN102786403A - Preparation method for 4-tertiary butyl-4'-methoxy dibenzoyl methane.
  • Synthesis and bioactivity investigation of benzophenone and its deriv
  • PubChem - NIH. 4,4'-Dimethoxybenzophenone.
  • Sigma-Aldrich.

Sources

Troubleshooting low purity in 4-Tert-butyl-3',5'-dimethoxybenzophenone crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Tert-butyl-3',5'-dimethoxybenzophenone Crystallization

Welcome to the Technical Support Center for the crystallization of 4-Tert-butyl-3',5'-dimethoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this compound. Here, we address common challenges encountered during crystallization, providing in-depth explanations and actionable protocols to enhance purity and yield.

Troubleshooting Guide: Common Crystallization Issues & Solutions

This section addresses specific problems that may arise during the crystallization of 4-Tert-butyl-3',5'-dimethoxybenzophenone.

Q1: My product has "oiled out" instead of crystallizing. What causes this and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline structure.[1] This is often due to the solution being too concentrated or cooled too quickly, causing the compound's solubility limit to be exceeded at a temperature above its melting point in the solvent mixture. For a compound like 4-Tert-butyl-3',5'-dimethoxybenzophenone, which possesses a somewhat bulky tert-butyl group and flexible methoxy groups, the kinetics of lattice formation can be slower, making it prone to oiling out.

Immediate Corrective Actions:

  • Re-dissolve and Dilute: Gently heat the mixture to redissolve the oil. Add a small amount of the primary (good) solvent to dilute the solution slightly. This increases the volume and lowers the saturation point.

  • Slow Cooling is Crucial: Allow the solution to cool to room temperature slowly and undisturbed. Rapid cooling, such as placing a hot flask directly into an ice bath, is a common cause of oiling out.[1][2] Slow cooling provides the necessary time for proper crystal nucleation and growth.[2]

  • Scratching: If crystals are slow to form upon cooling, gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization.

  • Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled, saturated solution can provide a template for crystal growth.

Workflow for Resolving Oiling Out:

G start Oiling Out Observed reheat Re-heat to Dissolve Oil start->reheat add_solvent Add Small Amount of Primary Solvent reheat->add_solvent slow_cool Slowly Cool to Room Temperature add_solvent->slow_cool scratch Scratch Flask or Add Seed Crystal slow_cool->scratch crystals_form Crystals Form Successfully scratch->crystals_form no_crystals Still No Crystals or Oiling Out Persists scratch->no_crystals If unsuccessful reassess Re-evaluate Solvent System no_crystals->reassess

Caption: Decision workflow for addressing "oiling out" during crystallization.

Q2: The final product has a yellowish tint. How can I remove colored impurities?

A2: A yellow discoloration in the final product suggests the presence of impurities that absorb in the visible spectrum. These can be byproducts from the synthesis, such as compounds with extended conjugation, or degradation products.

Purification Strategy:

  • Activated Charcoal: A common and effective method for removing colored impurities is treatment with activated charcoal.[3] The porous structure of charcoal provides a large surface area for the adsorption of these impurity molecules.

Protocol for Decolorization with Activated Charcoal:

  • Dissolve the impure 4-Tert-butyl-3',5'-dimethoxybenzophenone in the minimum amount of a suitable hot solvent.

  • Add a small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid bumping.

  • Swirl the mixture and keep it hot for a few minutes to allow for adsorption of the impurities.

  • Perform a hot gravity filtration to remove the charcoal.[4] It is crucial to keep the solution and filtration apparatus hot during this step to prevent premature crystallization of the product.

  • Allow the filtered, colorless solution to cool slowly to induce crystallization of the purified product.

Q3: My recovery yield is very low after recrystallization. What are the likely causes and how can I improve it?

A3: Low recovery is a common issue in recrystallization and can be attributed to several factors.[1]

Potential Causes and Solutions:

CauseExplanationSolution
Excessive Solvent Use Using too much solvent will keep a significant portion of the product dissolved even after cooling.[3]Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]
Inappropriate Solvent Choice The chosen solvent may have too high a solubility for the compound at low temperatures.Select a solvent system where the compound is highly soluble when hot and poorly soluble when cold.[3] See the FAQ section for solvent selection guidance.
Premature Crystallization Crystals forming during hot filtration will be lost.Ensure the funnel and receiving flask are pre-warmed, and perform the filtration quickly.[4]
Insufficient Cooling Not cooling the solution to a low enough temperature will leave more product in the mother liquor.After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[6]
Loss During Washing Washing the collected crystals with a solvent in which they are soluble will dissolve some of the product.Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[5]

Frequently Asked Questions (FAQs)

This section covers broader questions related to the crystallization of 4-Tert-butyl-3',5'-dimethoxybenzophenone.

Q1: What is the ideal solvent system for the recrystallization of 4-Tert-butyl-3',5'-dimethoxybenzophenone?

A1: The principle of "like dissolves like" is a good starting point for solvent selection.[3] 4-Tert-butyl-3',5'-dimethoxybenzophenone is a relatively non-polar molecule due to the bulky tert-butyl group and the phenyl rings, but it has some polarity from the ketone and methoxy functional groups.

Recommended Solvent Systems:

  • Single Solvent Systems: Ethanol or methanol can be effective. The compound should be highly soluble in the boiling solvent and significantly less soluble at room temperature or in an ice bath.

  • Mixed Solvent Systems (Solvent/Anti-solvent): This is often a more versatile approach.[7][8] A common and effective system is a mixture of a "good" solvent, where the compound is readily soluble, and a "poor" or "anti-solvent," where it is not. For this compound, consider:

    • Ethanol/Water: Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy.[1] Add a few drops of hot ethanol to redissolve the precipitate, then allow it to cool slowly.

    • Hexane/Ethyl Acetate or Hexane/Acetone: Dissolve in the more polar solvent (ethyl acetate or acetone) and add the non-polar hexane as the anti-solvent.

Solvent Selection Workflow:

G start Select Potential Solvents (e.g., Ethanol, Methanol, Acetone, Hexane) solubility_test Test Solubility of Small Sample in Each Solvent (Hot and Cold) start->solubility_test single_solvent Good solubility when hot, poor when cold? solubility_test->single_solvent use_single Use as Single Recrystallization Solvent single_solvent->use_single Yes mixed_solvent Soluble in one, insoluble in another? single_solvent->mixed_solvent No use_mixed Use as a Mixed Solvent System (Solvent/Anti-solvent) mixed_solvent->use_mixed Yes re_evaluate Re-evaluate Solvent Choices mixed_solvent->re_evaluate No

Caption: A decision tree for selecting an appropriate recrystallization solvent.

Q2: How does the rate of cooling affect the purity and size of the crystals?

A2: The rate of cooling has a significant impact on both the purity and the size of the resulting crystals.

  • Slow Cooling: Promotes the formation of larger, more perfect crystals.[2][9] This is because the molecules have sufficient time to orient themselves correctly into the crystal lattice, selectively excluding impurity molecules.[2] This generally leads to higher purity.

  • Rapid Cooling: Tends to produce smaller crystals.[9] When the solution is cooled quickly, many nucleation sites form simultaneously, leading to rapid crystal growth.[2] This process is more likely to trap impurities within the crystal lattice, resulting in lower purity.[2]

Q3: What are the potential impurities I should be aware of during the synthesis and crystallization of 4-Tert-butyl-3',5'-dimethoxybenzophenone?

A3: The impurities present will largely depend on the synthetic route. A common method for synthesizing benzophenones is through Friedel-Crafts acylation.

Potential Impurities from Friedel-Crafts Acylation:

  • Starting Materials: Unreacted 3,5-dimethoxybenzoyl chloride or tert-butylbenzene.

  • Isomeric Products: Depending on the reaction conditions, acylation could potentially occur at different positions on the tert-butylbenzene ring, leading to isomeric impurities.

  • Byproducts from Side Reactions: The Lewis acid catalyst (e.g., AlCl₃) can sometimes promote other reactions, leading to various byproducts.

Most of these impurities can be effectively removed through careful recrystallization, as their solubility profiles will differ from that of the desired product. For challenging separations, column chromatography may be necessary.[1]

References

  • Mixed-solvent recrystallisation. University of York. [Link]

  • Recrystallization. Chem LibreTexts. [Link]

  • Recrystallization using two solvents. YouTube. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]

  • How does cooling rate affect the point at which crystalisation occures and why?. Reddit. [Link]

  • Effect of Cooling Rate and Agitation on Fat Crystallization. Atlantis Press. [Link]

  • Cooling Rate and Crystal Size. Northwestern University. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester. [Link]

  • Experiment 9 — Recrystallization. Swarthmore College. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Experimental No. (4) Recrystallization. [Link]

  • Stubborn benzophenone. Sciencemadness Discussion Board. [Link]

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Validation & Comparative

1H NMR interpretation and peak assignment for 4-Tert-butyl-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts Methodology: Comparative 1H NMR Analysis (Product vs. Precursors)

Executive Summary & Application Context

4-Tert-butyl-3',5'-dimethoxybenzophenone is a structural hybrid often utilized in the synthesis of UV-A filters and as a scaffold in retinoic acid receptor (RAR) modulators. Its structural integrity relies on the successful coupling of an electron-rich dimethoxy ring with a lipophilic tert-butyl benzoyl moiety.

This guide provides a definitive spectroscopic assignment for this molecule. Unlike standard data sheets, this document focuses on comparative validation —demonstrating how to distinguish the target product from its specific synthetic precursors (4-tert-butylbenzoyl chloride and 1,3-dimethoxybenzene) using 1H NMR.

Key Diagnostic Challenges
  • Symmetry Differentiation: Distinguishing the AA'BB' system of the tert-butyl ring from the AM2 system of the dimethoxy ring.

  • End-Point Determination: Confirming the complete consumption of the acid chloride starting material.

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize solvent-solute interactions that shift diagnostic peaks, follow this standardized protocol.

Reagents & Equipment[1][2][3][4]
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal reference.
    
    • Why:

      
       minimizes hydrogen bonding compared to DMSO-
      
      
      
      , providing sharper resolution of the aromatic coupling constants (
      
      
      -values).
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

    • Note: Over-concentration (>20 mg) causes viscosity broadening; under-concentration (<5 mg) loses the diagnostic satellite peaks of the methoxy carbons (in

      
      ).
      
  • Instrument: 400 MHz or higher (600 MHz recommended for resolving second-order roofing effects in the AA'BB' system).

Acquisition Parameters
  • Pulse Angle: 30° (maximizes signal-to-noise per unit time).

  • Relaxation Delay (D1): 1.0 s (sufficient for protons; increase to 5.0 s if integrating quantitative purity).

  • Scans (NS): 16 (routine) or 64 (high-precision).

Structural Analysis & Peak Assignment

The molecule consists of two distinct aromatic systems linked by a carbonyl bridge. The carbonyl group (


) acts as an electron-withdrawing group (EWG), deshielding adjacent protons (shifting them downfield).
Predicted 1H NMR Data ( )
AssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Logic
A (t-Butyl) 1.36Singlet (s)9H-Freely rotating methyls on quaternary carbon.
B (Methoxy) 3.83Singlet (s)6H-Oxygen electronegativity deshields methyls.
C (Ar-H4') 6.64Triplet (t)1H2.3Shielded by two ortho-methoxy groups.
D (Ar-H2',6') 6.92Doublet (d)2H2.3Meta-coupling to H4'; deshielded by C=O.
E (Ar-H3,5) 7.49Doublet (d)2H8.5Ortho to t-Butyl; part of AA'BB' system.
F (Ar-H2,6) 7.76Doublet (d)2H8.5Ortho to C=O (strong anisotropic deshielding).
Detailed Fragment Analysis
Fragment 1: The 3,5-Dimethoxy Ring (Ring B)
  • Symmetry: The molecule has a plane of symmetry through the C1-C4 axis of this ring.

  • Signals:

    • 
       6.64 (H-4'):  This proton is flanked by two electron-donating methoxy groups. The resonance effect of oxygen increases electron density at this position, pushing the signal upfield (shielded). It appears as a triplet due to long-range (
      
      
      
      ) coupling with H-2' and H-6'.
    • 
       6.92 (H-2',6'):  These protons are ortho to the carbonyl. The carbonyl's withdrawing nature pulls electron density away, shifting these downfield relative to benzene (7.26 ppm).
      
Fragment 2: The 4-Tert-butyl Ring (Ring A)
  • System: AA'BB' (Para-substituted benzene).

  • Signals:

    • 
       7.76 (H-2,6):  These are closest to the carbonyl. The anisotropic cone of the C=O bond significantly deshields these protons.
      
    • 
       7.49 (H-3,5):  Closer to the alkyl group. The tert-butyl group is weakly electron-donating, providing a slight shielding effect compared to unsubstituted benzophenone.
      
    • Roofing Effect: On lower field instruments (<300 MHz), the "doublets" may lean toward each other, creating a "roof" shape, indicating strong magnetic coupling between the A and B spins.

Comparative Performance: Product vs. Alternatives

In synthesis, the "performance" of an analytical method is defined by its ability to detect unreacted precursors. We compare the Product Spectrum against its two most common precursors: 4-tert-butylbenzoyl chloride (Precursor A) and 1,3-dimethoxybenzene (Precursor B).

Comparison Table: Diagnostic Shifts
FeaturePrecursor A (Acid Chloride)Precursor B (Dimethoxybenzene)Target Product (Benzophenone)Validation Status
Key Aliphatic t-Bu: 1.38 ppmOMe: 3.78 ppmt-Bu: 1.36 / OMe: 3.83Distinct: OMe shifts downfield (+0.05) upon acylation.[1]
Ortho-Ar (C=O) 8.05 ppm (d)N/A7.76 ppm (d)Critical: The acid chloride H-2,6 shifts upfield (-0.29) when converted to ketone.
Ring B Symmetry N/A

6.50 (H-2) is unique

6.92 (H-2',6')
Diagnostic: Symmetry breaks; H-2 of precursor becomes H-2,6 of product.
Missing Peaks -

7.20 (H-5, t)
-Loss of H-5 triplet confirms substitution at that position.
Comparative Analysis Logic
  • The "Acid Chloride Shift": If you see a doublet at 8.05 ppm , the Friedel-Crafts acylation failed or is incomplete. The conversion of

    
     to 
    
    
    
    relaxes the deshielding on the ortho protons, moving them from 8.05 to 7.76 ppm.
  • The "Substitution Check": 1,3-dimethoxybenzene has a triplet at 7.20 ppm (H-5) and a triplet at 6.45 ppm (H-2). In the product, the H-2 position is substituted by the carbonyl. Therefore, the triplet at 7.20 ppm must disappear, and the signal at 6.45 ppm (which becomes H-4' in the product) shifts to ~6.64 ppm.

Visualization: Assignment Logic Workflow

The following diagram illustrates the decision matrix for validating the product structure based on the NMR data discussed above.

NMR_Assignment_Logic Sample Crude Reaction Mixture Check_Aliphatic 1. Check Aliphatic Region (1.0 - 4.0 ppm) Sample->Check_Aliphatic Decision_tBu Singlet @ 1.36 ppm (9H)? Check_Aliphatic->Decision_tBu Decision_OMe Singlet @ 3.83 ppm (6H)? Decision_tBu->Decision_OMe Yes Outcome_Start FAILED REACTION Check Catalyst/Conditions Decision_tBu->Outcome_Start No Check_Aromatic 2. Check Aromatic Region (6.5 - 8.0 ppm) Decision_OMe->Check_Aromatic Yes Decision_OMe->Outcome_Start No Decision_AcidCl Doublet @ 8.05 ppm? Check_Aromatic->Decision_AcidCl Decision_Product Doublet @ 7.76 ppm? Decision_AcidCl->Decision_Product No Outcome_Impure IMPURITY DETECTED Residual Acid Chloride Decision_AcidCl->Outcome_Impure Yes Outcome_Pure VALIDATED PRODUCT 4-tert-butyl-3',5'-dimethoxybenzophenone Decision_Product->Outcome_Pure Yes Decision_Product->Outcome_Start No

Caption: Logic flow for validating 4-Tert-butyl-3',5'-dimethoxybenzophenone synthesis via 1H NMR, highlighting critical impurity checkpoints.

Troubleshooting Common Impurities

When interpreting the spectrum, be aware of these common artifacts that can be mistaken for product peaks.

ImpurityChemical Shift (

)
MultiplicitySource
Water ~1.56 ppmBroad SingletWet solvent or hygroscopic product.
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t)MultipletsResidual chromatography solvent.
Dichloromethane 5.30 ppmSingletExtraction solvent residue.
Grease 0.86, 1.26 ppmBroad MultipletsGround glass joints.

Note: Water in


 can shift between 1.5 and 4.0 ppm depending on concentration and pH.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): Benzophenone Derivatives. SDBS Web.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Refer to Chapter 4: Proton NMR, Additivity Rules for Aromatic Rings).

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Benzenes. University of Wisconsin-Madison Chemistry.

Sources

A Comparative Guide to the Biological Activities of Bexarotene and 4-Tert-butyl-3',5'-dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the well-characterized, FDA-approved drug Bexarotene and the largely uninvestigated compound 4-Tert-butyl-3',5'-dimethoxybenzophenone. Given the extensive body of research on Bexarotene, it serves as the benchmark for this analysis. In contrast, 4-Tert-butyl-3',5'-dimethoxybenzophenone is a compound with limited publicly available biological data. Therefore, this document will first establish the biological profile of Bexarotene and then, based on a structural analysis of 4-Tert-butyl-3',5'-dimethoxybenzophenone, propose a comprehensive experimental roadmap for its characterization and direct comparison. This approach provides both a review of a known therapeutic agent and a practical framework for novel compound investigation.

Part 1: Bexarotene - A Profile of a Selective Retinoid X Receptor (RXR) Agonist

Bexarotene (marketed as Targretin®) is a third-generation retinoid, a class of compounds related to Vitamin A.[1] It was approved by the U.S. Food and Drug Administration (FDA) in 1999 for the treatment of cutaneous T-cell lymphoma (CTCL).[1] Unlike other retinoids that primarily target retinoic acid receptors (RARs), Bexarotene is distinguished by its selective activation of retinoid X receptors (RXRs), earning it the classification of a "rexinoid".[2][3]

Mechanism of Action

Bexarotene's primary mechanism of action is the selective binding to and activation of the three RXR subtypes: RXRα, RXRβ, and RXRγ.[4][5] RXRs are nuclear receptors that play a crucial role in regulating gene expression. They function by forming heterodimers with other nuclear receptors, including RARs, the Vitamin D receptor (VDR), thyroid hormone receptors (TRs), and peroxisome proliferator-activated receptors (PPARs).[4][5][6]

Upon binding Bexarotene, the RXR-containing heterodimer undergoes a conformational change, leading to its binding to specific DNA sequences known as response elements in the promoter regions of target genes.[6] This interaction modulates the transcription of genes that control critical cellular processes such as differentiation, proliferation, and apoptosis (programmed cell death).[1][2][4] In the context of cancer, this activation can inhibit tumor cell growth and induce tumor regression.[2][4]

Bexarotene_Mechanism cluster_EC Extracellular Space cluster_Cyto Cytoplasm cluster_Nuc Nucleus Bex Bexarotene Bex_cyto Bexarotene Bex->Bex_cyto Cellular Uptake RXR RXR Bex_cyto->RXR Nuclear Translocation & Binding Heterodimer RXR-Partner Heterodimer Bex_cyto->Heterodimer Activation RXR->Heterodimer Partner Partner Receptor (e.g., RAR, VDR, TR, PPAR) Partner->Heterodimer Bex_RXR Activated Complex DNA DNA Response Element Bex_RXR->DNA Binds to DNA Transcription Gene Transcription DNA->Transcription Modulates Cellular_Effects Cellular Effects: • Differentiation • Proliferation ↓ • Apoptosis ↑ Transcription->Cellular_Effects Leads to

Bexarotene's RXR-mediated signaling pathway.
Quantitative Biological Activity

Bexarotene's high affinity and selectivity for RXRs over RARs have been quantified in various studies. This selectivity is a key differentiator from other retinoids and contributes to its specific therapeutic profile.

ParameterReceptor TargetValueSource
EC50 RXRα33 nM
EC50 RXRβ24 nM
EC50 RXRγ25 nM
EC50 RARs>10,000 nM
Plasma Protein Binding General>99%[2][4]
Metabolism Primary EnzymeCytochrome P450 3A4 (CYP3A4)[2][4]
Terminal Half-life Human~7 hours[2][4]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Part 2: 4-Tert-butyl-3',5'-dimethoxybenzophenone - A Structural Analysis and Proposed Investigational Roadmap

Structural Analysis

The molecule can be deconstructed into three key motifs:

  • Benzophenone Core: This diaryl ketone structure is a known photosensitizer and is present in some biologically active molecules.

  • 4-Tert-butylphenyl Group: The bulky tert-butyl group significantly increases lipophilicity. Similar moieties are found in compounds studied for their antioxidant properties.[7][8]

  • 3,5-Dimethoxyphenyl Group: The dimethoxy substitution pattern on the second phenyl ring influences the electronic properties and steric conformation of the molecule. Dimethoxybenzaldehyde derivatives have been investigated for a range of activities, including antifungal and anticancer effects.[9]

Based on these features, the compound's biological activity is not immediately obvious. It does not share the clear structural resemblance to a natural ligand that Bexarotene does to Vitamin A. Therefore, its potential targets are broad, and an unbiased screening approach is warranted.

Proposed Experimental Workflow

To characterize this compound and compare it to Bexarotene, a tiered experimental approach is recommended. The workflow should begin with broad, high-throughput screening to identify potential targets, followed by more specific functional assays to validate any "hits" and determine the mechanism of action.

Workflow_Diagram cluster_screening Tier 1: Target Identification cluster_validation Tier 2: Hit Validation & MOA cluster_comparison Tier 3: Comparative Analysis start Compound Synthesis & Purification (4-Tert-butyl-3',5'- dimethoxybenzophenone) screen1 Broad Target Screen (e.g., Receptor Binding Panel) start->screen1 screen2 Phenotypic Screen (e.g., Cancer Cell Line Panel) start->screen2 dose_response Dose-Response Assays (Determine EC50/IC50) screen1->dose_response If Hit Identified screen2->dose_response If Selective Activity Found functional_assay Functional/Mechanistic Assays (e.g., Reporter Gene, Enzyme Activity) dose_response->functional_assay head_to_head Head-to-Head Assay vs. Bexarotene (on validated target) functional_assay->head_to_head in_vivo In Vivo Model Testing (e.g., Xenograft Model) head_to_head->in_vivo end Data Analysis & Conclusion in_vivo->end

Sources

Reference Standard Qualification Guide: 4-Tert-butyl-3',5'-dimethoxybenzophenone

[1]

Executive Summary

4-Tert-butyl-3',5'-dimethoxybenzophenone is a specialized chemical intermediate, often utilized in the synthesis of Retinoid X Receptor (RXR) agonists (e.g., Bexarotene analogs) and advanced photo-initiators.[1][2] Unlike commoditized pharmacopeial standards (e.g., USP Acetaminophen), this specific regioisomer is rarely available as a Certified Reference Material (CRM).

This guide addresses the critical gap in the supply chain: How to validate a Research Grade (Reagent) sample into a Primary Reference Standard for use in GLP/GMP environments. It compares the risks of using commercial "As-Is" reagents against a rigorously qualified In-House Standard.

Part 1: The Comparison – Reagent Grade vs. Qualified Reference Standard

In drug development, a common error is using a Certificate of Analysis (CoA) from a chemical vendor as a Reference Standard. For benzophenone derivatives, this is particularly risky due to regioisomer impurities that co-elute in standard HPLC gradients.

Table 1: Comparative Analysis of Material Grades

FeatureCommercial Reagent Grade (The Alternative)Qualified In-House Reference Standard (The Goal)
Intended Use Synthesis starting material; R&D screening.[1]Quantitative analysis (Assay determination, Impurity markers).
Purity Assignment usually "Area %" via HPLC-UV.[1] Ignores moisture, ash, and volatiles."Mass Balance" or qNMR absolute purity. Accounts for water, solvents, and inorganic residue.
Isomeric Specificity Often undefined. May contain 2',4'-dimethoxy isomers from Friedel-Crafts synthesis.[1]Confirmed Regiospecificity via 2D-NMR (HMBC/NOESY).
Traceability Traceable to the vendor's lot only.Traceable to SI Units (via NIST-traceable internal standards in qNMR).
Risk Factor High: A 98% "Area" value might be 94% "Weight" purity due to retained solvent, leading to a 4% potency error in downstream drug assays.Low: Purity is absolute (w/w), ensuring accurate dosage/potency calculations.
Part 2: Strategic Characterization (Expert Insights)
1. The Regioisomer Challenge

The synthesis of 4-Tert-butyl-3',5'-dimethoxybenzophenone typically involves a Friedel-Crafts acylation.[1] This reaction is prone to producing the 2',4'-dimethoxy isomer or the 2-tert-butyl isomer.[1]

  • Insight: Standard C18 HPLC gradients often fail to separate the 3',5' (meta-substituted) from the 2',4' (ortho/para-substituted) isomers due to similar hydrophobicity.[1]

  • Solution: Use a Phenyl-Hexyl column or a Pentafluorophenyl (PFP) column.[1] The pi-pi interaction differences between the column and the varying electronic density of the isomers provide superior separation compared to standard C18.

2. The qNMR Advantage

Quantitative NMR (qNMR) is the self-validating pillar of this protocol. Unlike chromatography, which requires a reference standard to quantify the analyte, qNMR relies on the ratio of protons.

  • Protocol: Use Maleic Acid (traceable to NIST SRM) as the Internal Standard (IS). The vinylic protons of Maleic Acid (~6.3 ppm) do not overlap with the aromatic/methoxy protons of the benzophenone (3.8 ppm for OMe, 7.0-8.0 ppm for aromatic).

Part 3: Experimental Protocols
Workflow 1: Structure Elucidation & Isomer Check
  • Technique: 1H-NMR (400 MHz+) and NOESY.[1]

  • Critical Check: Look for the "Tert-butyl" singlet at ~1.3 ppm (9H).[1]

  • Differentiation: The 3',5'-dimethoxy pattern will show a triplet (1H) and a doublet (2H) in the aromatic region (coupling J ~ 2 Hz).[1] The 2',4'-dimethoxy isomer would show a different splitting pattern (d, d, s or d, dd, d depending on substitution).

  • NOESY Signal: Verify spatial proximity between the methoxy groups and the adjacent aromatic protons to confirm the 3,5-positioning.

Workflow 2: Purity Assignment (Mass Balance Approach)

To establish the "Assay Value" (Purity w/w) for the Reference Standard, use the following equation (per ICH Q7/USP <11>):

ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

Step-by-Step:

  • Chromatographic Purity: Run HPLC (Method below). Sum all impurity peaks.

  • Volatiles: Perform TGA (Thermogravimetric Analysis) or GC-Headspace.[1] Benzophenones often retain toluene or dichloromethane from synthesis.

  • Water: Karl Fischer Titration (Coulometric). Note: Benzophenones are not hygroscopic, but surface moisture can exist.

  • Inorganics: ROI (Residue on Ignition) / Sulfated Ash.[1]

Workflow 3: HPLC Method for Impurity Profiling
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 40% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 285 nm (Lambda max for substituted benzophenones).[1]

  • Temperature: 30°C.

Part 4: Visualization of the Qualification Workflow

The following diagram illustrates the decision matrix for qualifying the reference standard.

ReferenceStandardQualificationRawMaterialRaw Material(Research Grade)IdentityCheckIdentity Confirmation(1H-NMR, IR, MS)RawMaterial->IdentityCheckIsomerCheckRegioisomer Check(NOESY / Phenyl-Hexyl HPLC)IdentityCheck->IsomerCheckPassIdentityIsomerCorrect?IsomerCheck->PassIdentityPurificationRecrystallization(EtOH/Hexane)PassIdentity->PurificationNo (Isomers found)qNMRPrimary Assay: qNMR(vs NIST Maleic Acid)PassIdentity->qNMRYesMassBalanceOrthogonal Assay: Mass Balance(HPLC + TGA + KF)PassIdentity->MassBalanceYesPurification->IdentityCheckCompareResultsMatch < 1.0%?qNMR->CompareMassBalance->CompareFinalCOAGenerate COA(Primary Reference Standard)Compare->FinalCOAYesRejectReject / ReprocessCompare->RejectNo

Figure 1: Decision tree for converting a raw benzophenone intermediate into a Qualified Reference Standard.

References
  • USP General Chapter <11> Reference Standards . United States Pharmacopeia.[5] (Defines the requirements for establishing authentic specimens for use in USP tests).

    • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation. (Section 11.17 details the management and qualification of primary vs. secondary reference standards).

    • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (Foundational text on using qNMR for organic purity assignment).

    • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (Provides the regulatory framework for linearity, specificity, and accuracy required in the HPLC methods described).

    Safety Operating Guide

    A Researcher's Guide to Personal Protective Equipment for Handling 4-Tert-butyl-3',5'-dimethoxybenzophenone

    Author: BenchChem Technical Support Team. Date: February 2026

    As drug development professionals, our work necessitates the handling of a wide array of chemical compounds. Ensuring personal and environmental safety is paramount. This guide provides essential, in-depth information on the correct selection and use of Personal Protective Equipment (PPE) when working with 4-Tert-butyl-3',5'-dimethoxybenzophenone, a benzophenone derivative. The procedural guidance herein is designed to build a culture of safety and trust in our laboratory practices.

    Hazard Profile and Risk Assessment

    4-Tert-butyl-3',5'-dimethoxybenzophenone, like many benzophenone derivatives, is a solid, often in powdered form. While comprehensive toxicological data may be limited, the primary hazards are associated with its physical form and chemical class.

    • Inhalation: Fine dusts can be generated during handling, such as weighing or transferring the solid, which may cause respiratory irritation.[1][2] Minimizing dust generation is a critical handling precaution.[1]

    • Skin and Eye Contact: Direct contact with the skin may cause irritation.[3] The compound is classified as a serious eye irritant.[2][3][4]

    • Ingestion: Accidental ingestion may be harmful.[2][3]

    Therefore, a robust PPE strategy must prevent exposure through these routes.

    Core PPE Ensemble: Your First Line of Defense

    For routine handling of 4-Tert-butyl-3',5'-dimethoxybenzophenone in a controlled laboratory setting, the following PPE is mandatory.

    • Eye and Face Protection: To prevent eye irritation from airborne particles or accidental splashes, chemical safety goggles are essential.[5] In situations with a higher risk of splashing, a face shield worn in conjunction with goggles offers more comprehensive protection.[6]

    • Hand Protection: Chemical-resistant gloves are required to prevent skin contact.[5] Nitrile gloves are a suitable choice for handling solid benzophenone derivatives and should be inspected for any damage before use.

    • Body Protection: A lab coat or other protective clothing must be worn to shield the skin from potential contamination. This protective layer should be removed before leaving the laboratory area to prevent the spread of any contaminants.

    PPE for Specific Operational Scenarios

    The level of PPE required can vary based on the specific task and the quantity of the compound being handled. The following table provides guidance for common laboratory scenarios.

    ScenarioEye/Face ProtectionHand ProtectionRespiratory Protection
    Weighing Small Quantities (<1g) Safety gogglesNitrile glovesNot typically required if performed in a well-ventilated area or chemical fume hood to control dust.
    Preparing Solutions Chemical safety goggles and face shieldNitrile glovesRecommended if there is a risk of aerosol generation. A NIOSH-approved respirator may be necessary based on risk assessment.[7]
    Handling Large Quantities (>100g) Chemical safety goggles and face shieldTwo pairs of nitrile glovesA NIOSH-approved particulate respirator (e.g., N95) is strongly recommended to prevent inhalation of dust.[8]
    Cleaning a Spill Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesA NIOSH-approved air-purifying respirator with particulate filters is required.[7]

    Procedural Guidance: From Preparation to Disposal

    Protocol 1: Safe Donning and Doffing of PPE

    • Donning (Putting On):

      • Put on the lab coat and fasten it completely.

      • Put on the respirator (if required for the task). Ensure it is fit-tested and you have a proper seal.

      • Put on safety goggles and a face shield (if needed).

      • Put on gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

    • Doffing (Taking Off):

      • Remove gloves first, peeling them off without touching the outside with your bare hands.

      • Remove the lab coat, turning it inside out as you remove it.

      • Remove face and eye protection.

      • Remove the respirator last.

      • Wash hands thoroughly with soap and water.[9]

    Protocol 2: Small Spill Management

    In the event of a small spill of powdered 4-Tert-butyl-3',5'-dimethoxybenzophenone:

    • Alert others in the immediate area.[10][11]

    • Evacuate non-essential personnel.

    • Don the appropriate PPE as outlined in the table above for spill cleanup.[10]

    • Contain the spill by gently covering it with a damp paper towel or absorbent pad to prevent the powder from becoming airborne.[11]

    • Clean the area by carefully sweeping the material into a dustpan or scooping it into a designated waste container.[10] Avoid creating dust.[1][10]

    • Decontaminate the spill area with soap and water.[10]

    • Dispose of all contaminated materials (gloves, wipes, absorbent pads) as hazardous chemical waste in a clearly labeled, sealed container.[12]

    Spill Response Workflow

    Spill_Response_Workflow Start Spill Detected Alert Alert Personnel & Isolate Area Start->Alert PPE Don Appropriate PPE (Goggles, Face Shield, Double Gloves, Respirator) Alert->PPE Contain Contain Spill (Cover with damp absorbent pads) PPE->Contain Cleanup Clean Up Spill (Carefully sweep/scoop into waste container) Contain->Cleanup Decontaminate Decontaminate Area (Wash with soap and water) Cleanup->Decontaminate Dispose Dispose of Waste (Package and label as hazardous waste) Decontaminate->Dispose End Return to Operations Dispose->End

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.